Propargyl-PEG3-Sulfone-PEG3-Propargyl
Description
The exact mass of the compound this compound is 494.21856858 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O10S/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33(23,24)22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQRANPNXXSAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143939 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-44-5 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Structure Elucidation of Propargyl-PEG3-Sulfone-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-Sulfone-PEG3-Propargyl is a homobifunctional crosslinker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises two terminal propargyl groups, providing reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] These are connected by two polyethylene (B3416737) glycol (PEG) chains of three units each, flanking a central sulfone group. The PEG chains enhance the solubility and bioavailability of the resulting PROTAC molecule, while the sulfone group can contribute to the linker's rigidity and polarity.[2][3] This guide provides a comprehensive overview of the structure, proposed synthesis, and analytical characterization of this important linker.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below, based on information from chemical suppliers.[4]
| Property | Value |
| Chemical Name | 1-(3,6,9,12-tetraoxapentadec-14-yne-1-sulfonyl)-3,6,9,12-tetraoxapentadec-14-yne[4] |
| CAS Number | 2055024-44-5[4] |
| Molecular Formula | C22H38O10S[4] |
| Molecular Weight | 494.60 g/mol [4] |
| Appearance | Solid Powder[4] |
| Purity | ≥98%[4] |
| SMILES | C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C[4] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Bis(propargyl-PEG3)-Sulfide
-
To a solution of Propargyl-PEG3-Mesylate (2 equivalents) in anhydrous acetonitrile, add sodium sulfide (1 equivalent).
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield Bis(propargyl-PEG3)-Sulfide.
Step 2: Oxidation to this compound
-
Dissolve the Bis(propargyl-PEG3)-Sulfide (1 equivalent) in dichloromethane (B109758) (DCM) and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol (B129727) in dichloromethane) to afford the final product, this compound.
Structural Elucidation Data (Predicted)
The following tables present the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the confirmation of the structure of this compound.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | d | 4H | -O-CH₂ -C≡CH |
| ~3.80 | t | 4H | -SO₂-CH₂ -CH₂-O- |
| ~3.70 - 3.55 | m | 24H | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~3.40 | t | 4H | -SO₂-CH₂-CH₂ -O- |
| ~2.45 | t | 2H | -C≡CH |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~79.5 | -C ≡CH |
| ~75.0 | -C≡C H |
| ~70.5 - 69.0 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~68.5 | -SO₂-CH₂-C H₂-O- |
| ~58.5 | -O-C H₂-C≡CH |
| ~55.0 | -SO₂-C H₂-CH₂-O- |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 495.23 |
| [M+Na]⁺ | 517.21 |
| [M+K]⁺ | 533.18 |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectrum should be referenced to the residual solvent peak.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum on the same instrument. A DEPT-135 experiment can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons. Compare the observed chemical shifts in both ¹H and ¹³C spectra with the predicted values to confirm the structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺ and [M+K]⁺.
-
Data Analysis: Compare the observed m/z values with the calculated exact mass of the expected ions to confirm the molecular weight of the compound.
Application in PROTAC Development
This compound serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The terminal propargyl groups allow for the facile conjugation to azide-functionalized ligands via click chemistry.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Assembly and Evaluation
The following workflow outlines the general steps for using this compound to create and test a new PROTAC.
Caption: Experimental workflow for PROTAC synthesis and biological evaluation.
References
- 1. Buy this compound (EVT-3461623) | 2055024-44-5 [evitachem.com]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
Propargyl-PEG3-Sulfone-PEG3-Propargyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-Sulfone-PEG3-Propargyl is a bifunctional chemical linker of significant interest in the fields of bioconjugation, chemical biology, and drug discovery. Its unique architecture, featuring two terminal propargyl groups for "click" chemistry and a central sulfone-containing polyethylene (B3416737) glycol (PEG) spacer, makes it a valuable tool for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in targeted protein degradation.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₈O₁₀S | [1][2] |
| Molecular Weight | 494.60 g/mol | [1][2] |
| CAS Number | 2055024-44-5 | [1] |
| Appearance | Solid powder or colorless to pale yellow liquid | [1] |
| Purity | ≥98% (typically confirmed by Certificate of Analysis) | [1] |
| Solubility | Good solubility in water and various organic solvents | [2] |
| Storage Conditions | Dry, dark at -20°C for long-term storage; 2-8°C for short-term. | [1] |
Synthesis and Reactivity
General Synthesis Pathway
The synthesis of this compound typically involves a multi-step process starting from commercially available polyethylene glycol (PEG) derivatives. While a detailed, step-by-step experimental protocol for this specific molecule is not publicly available, the general synthetic strategy can be outlined as follows:
-
Activation of the PEG backbone: A PEG diol is first activated, often by conversion of the terminal hydroxyl groups to a better leaving group, such as a tosylate or mesylate.
-
Introduction of the Sulfone Moiety: The activated PEG is then reacted with a sulfide-containing nucleophile, followed by oxidation to the sulfone. Alternatively, a pre-formed sulfone-containing building block can be incorporated.
-
Attachment of Propargyl Groups: The terminal functional groups of the sulfone-containing PEG intermediate are then converted to propargyl ethers. This is commonly achieved by reaction with propargyl bromide under basic conditions.[2]
A generalized workflow for the synthesis is depicted below:
Key Reactions
The utility of this compound stems from the reactivity of its terminal propargyl groups. These groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the linker to molecules containing an azide (B81097) functional group, such as modified proteins, peptides, or small molecule drugs.[2][3]
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound is as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a highly regulated pathway responsible for the degradation of most intracellular proteins. It involves a cascade of enzymatic reactions that tag substrate proteins with a chain of ubiquitin molecules, marking them for destruction by the proteasome.
PROTAC Mechanism of Action and Experimental Workflow
A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as this critical linker. The PEG component enhances solubility and cell permeability, while the sulfone group can contribute to the linker's stability and conformation.
The general workflow for developing and evaluating a PROTAC utilizing a linker like this compound is as follows:
Conclusion
This compound is a versatile and valuable tool for researchers in the life sciences. Its well-defined structure, featuring reactive propargyl groups and a biocompatible PEG-sulfone spacer, makes it an ideal linker for the construction of sophisticated bioconjugates, particularly PROTACs for targeted protein degradation. While detailed experimental data for this specific molecule is limited in the public domain, its utility is evident from its commercial availability and the established chemistries in which it is designed to participate. As the field of targeted protein degradation continues to expand, the demand for well-characterized and reliable linkers like this compound is expected to grow.
References
An In-depth Technical Guide to the Synthesis of Propargyl-PEG3-Sulfone-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Propargyl-PEG3-Sulfone-PEG3-Propargyl, a bifunctional linker of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The document outlines a detailed, multi-step experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a chemical linker characterized by two terminal propargyl groups, which are amenable to "click" chemistry reactions, and a central sulfone moiety flanked by two polyethylene (B3416737) glycol (PEG) trimers. This unique architecture imparts desirable physicochemical properties, such as enhanced water solubility and a defined spatial orientation, making it a valuable tool for linking a target protein ligand and an E3 ligase ligand in the design of PROTACs. The sulfone group offers metabolic stability, while the PEG chains provide flexibility and improve pharmacokinetic profiles. This guide details a feasible and efficient synthetic pathway for the preparation of this important linker.
Synthetic Strategy and Workflow
The proposed synthesis of this compound is a four-step process commencing with the commercially available starting material, 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol (also known as Propargyl-PEG3-OH). The overall strategy involves the initial activation of the terminal hydroxyl group via tosylation, followed by a nucleophilic substitution with a sulfide (B99878) source to create a thioether intermediate. The final step is the oxidation of the thioether to the desired sulfone.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established chemical transformations and provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of Propargyl-PEG3-Tosylate (Propargyl-PEG3-OTs)
This step involves the activation of the primary alcohol of Propargyl-PEG3-OH by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol (Propargyl-PEG3-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Propargyl-PEG3-OH (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the solution with stirring.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG3-OTs.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Bis(propargyl-PEG3) Thioether
This step involves the nucleophilic displacement of the tosylate group by a sulfide ion to form the thioether linkage.
Materials:
-
Propargyl-PEG3-OTs
-
Sodium sulfide (Na₂S)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Propargyl-PEG3-OTs (2.0 eq) in anhydrous DMF.
-
Add sodium sulfide (1.0 eq) to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the bis(propargyl-PEG3) thioether.
Step 3: Synthesis of this compound
The final step is the oxidation of the thioether to the corresponding sulfone using a mild oxidizing agent like hydrogen peroxide.
Materials:
-
Bis(propargyl-PEG3) thioether
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the bis(propargyl-PEG3) thioether (1.0 eq) in a mixture of DCM and acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% solution, 2.2-2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the oxidation by TLC.
-
Upon completion, carefully quench the excess peroxide by adding saturated sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and add DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes the expected molecular weights and estimated yields for each step of the synthesis. Actual yields may vary depending on reaction conditions and purification efficiency.
| Step | Product Name | Starting Material(s) | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| 1 | Propargyl-PEG3-OTs | Propargyl-PEG3-OH | 342.41 | 85 - 95 |
| 2 | Bis(propargyl-PEG3) Thioether | Propargyl-PEG3-OTs, Sodium Sulfide | 462.60 | 70 - 85 |
| 3 | This compound | Bis(propargyl-PEG3) Thioether | 494.60 | 80 - 95 |
Characterization
The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of key functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): For purity analysis of the final product.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Care should be taken when handling corrosive and flammable reagents such as pyridine, p-toluenesulfonyl chloride, and organic solvents. Hydrogen peroxide is a strong oxidizing agent and should be handled with caution.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The proposed multi-step synthesis is based on reliable and well-established chemical reactions, offering a clear path for researchers and professionals in the field of drug discovery and bioconjugation to access this valuable linker. The successful synthesis and purification of this compound will enable the development of novel PROTACs and other advanced therapeutic and diagnostic agents.
Propargyl-PEG3-Sulfone-PEG3-Propargyl: An In-Depth Technical Guide to its Mechanism of Action as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propargyl-PEG3-Sulfone-PEG3-Propargyl, a heterobifunctional linker integral to the advancement of targeted protein degradation and bioconjugation. We will delve into the molecule's core mechanism of action, which is defined by its ability to covalently connect two distinct molecular entities, primarily in the context of Proteolysis Targeting Chimeras (PROTACs). This guide will detail the roles of its key functional components—the terminal propargyl groups, the central sulfone moiety, and the polyethylene (B3416737) glycol (PEG) chains. Furthermore, we will present representative quantitative data, detailed experimental protocols for the application of such linkers, and visual diagrams of the relevant signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.
Introduction to Bifunctional Linkers and this compound
Bifunctional linkers are a cornerstone of modern chemical biology and drug discovery, enabling the creation of novel molecular constructs by covalently joining two different molecules.[1] These linkers are critical in the development of antibody-drug conjugates (ADCs) and, more recently, PROTACs.[2][3] this compound is a specialized bifunctional linker designed for high efficiency and versatility in these applications.
This linker is characterized by a symmetrical structure featuring two terminal propargyl groups available for "click chemistry," a central sulfone group, and two PEG3 (triethylene glycol) chains that impart favorable physicochemical properties. Its primary application is in the synthesis of PROTACs, where it serves to connect a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈O₁₀S | [5] |
| Molecular Weight | 494.60 g/mol | [5] |
| Appearance | Solid Powder | [5] |
| Solubility | Good solubility in water and various organic solvents | [4] |
| Purity | ≥98% (typical) | [5] |
Core Mechanism of Action: Facilitating Proximity-Induced Biology
The "mechanism of action" of this compound is not pharmacological in the traditional sense of inhibiting a biological process. Instead, its function is to act as a molecular scaffold, bringing two other molecules into close proximity to induce a biological event. In the context of PROTACs, this event is the targeted degradation of a specific protein.
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[2] A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] this compound serves as this critical linker.
The mechanism unfolds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary POI-PROTAC-E3 ligase complex.[3] The linker's length, flexibility, and chemical composition are crucial for the stability and favorable geometry of this complex.[1]
-
Ubiquitination of the Target Protein: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.[2]
-
Recycling of the PROTAC: After the POI is degraded, the PROTAC is released and can participate in further catalytic cycles of protein degradation.[4]
Figure 1. Signaling pathway of PROTAC-mediated protein degradation.
Functional Components of the Linker
-
Propargyl Groups: The two terminal propargyl groups are the reactive handles for conjugation. They readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective "click chemistry" reaction.[5][6] This allows for the straightforward and stable attachment of azide-modified POI ligands and E3 ligase ligands to either end of the linker, forming a stable triazole linkage.[7]
-
Polyethylene Glycol (PEG) Chains: The two PEG3 units confer several advantageous properties. PEG is hydrophilic, which can improve the often-poor aqueous solubility of large, lipophilic PROTAC molecules.[8][9] This enhanced solubility is critical for handling and in vivo applications. The flexibility of the PEG chains is also important for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex.[8] However, excessive PEGylation can sometimes hinder passive diffusion across cell membranes.[8]
-
Sulfone Group: The central sulfone (SO₂) group is a stable, polar moiety. While it can be a site for Michael addition reactions with nucleophiles like thiols under certain conditions, in the context of this linker's backbone, it primarily contributes to the overall polarity and conformational properties of the molecule.[10][11] Its presence can influence the linker's three-dimensional shape and interactions with the biological environment. Some research suggests that sulfone-containing linkers can be designed for specific reactivity, for instance, with cysteine residues.[12]
Chemical Reactivity and Synthesis
The primary chemical reaction involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is central to its application in synthesizing PROTACs and other bioconjugates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[5][6] The generally accepted mechanism involves a dinuclear copper intermediate.[5]
-
Formation of Copper Acetylide: A copper(I) species reacts with the terminal alkyne (propargyl group) of the linker to form a copper acetylide intermediate.
-
Coordination with Azide: The copper acetylide then coordinates with the azide-functionalized molecule (e.g., a POI ligand).
-
Cycloaddition and Ring Contraction: A six-membered metallacycle forms, which then undergoes ring contraction to a more stable dinuclear copper triazolide.
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Figure 2. Simplified workflow of the CuAAC reaction.
Table 2: Representative Kinetic Data for CuAAC Reactions
| Alkyne Type | Copper Catalyst Concentration | Reaction Time to >90% Conversion | Reference |
| Tertiary Propiolamide | 5 mM | < 1 hour | [13] |
| N-propargylamide | 100 µM | < 30 minutes | [13] |
| Propargyl Alcohol | 100 µM | < 30 minutes | [13] |
| Phenylacetylene | 0.5 mol% | < 30 minutes | [14] |
Note: This table presents representative data for different alkyne types to illustrate typical reaction rates and is not specific to this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its degradation activity.
Protocol for PROTAC Synthesis via CuAAC
This protocol describes the two-step synthesis of a PROTAC by sequentially attaching an E3 ligase ligand and a POI ligand to the linker.
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
-
Analytical and preparative HPLC
Procedure:
-
Step 1: Mono-conjugation: a. Dissolve this compound (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in the solvent. b. Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents). c. Add an aqueous solution of CuSO₄·5H₂O (0.05 equivalents). d. Stir the reaction at room temperature for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the mono-conjugated product by preparative HPLC.
-
Step 2: Di-conjugation: a. Dissolve the purified mono-conjugated product (1 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in the solvent. b. Repeat steps 1b and 1c to initiate the second click reaction. c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC product by preparative HPLC and confirm its identity by mass spectrometry and NMR.
Figure 3. Experimental workflow for the synthesis of a PROTAC.
Protocol for Determination of DC₅₀ and Dₘₐₓ
This protocol outlines the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ), key parameters for evaluating PROTAC efficacy.[4]
Materials:
-
Cancer cell line expressing the target protein (e.g., HEK293T)
-
Complete growth medium
-
Synthesized PROTAC (stock solution in DMSO)
-
Multi-well cell culture plates (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle control (DMSO). c. Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibody against the target protein and the loading control. d. Incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. e. Fit a dose-response curve to the data to determine the DC₅₀ and Dₘₐₓ values.
Table 3: Representative Degradation Data for a Hypothetical PROTAC
| PROTAC Concentration (nM) | % Protein Remaining (Normalized) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 50 | 25 |
| 100 | 15 |
| 500 | 12 |
| 1000 | 10 |
Derived Parameters:
-
DC₅₀: ~12 nM
-
Dₘₐₓ: ~90%
Note: This table presents illustrative data for educational purposes.
Conclusion
This compound is a highly versatile and enabling tool in the field of drug discovery and chemical biology. Its mechanism of action is rooted in its function as a bifunctional linker, which facilitates the formation of ternary complexes in PROTACs, leading to the targeted degradation of disease-relevant proteins. The propargyl groups allow for efficient and stable conjugation via click chemistry, while the PEG and sulfone moieties contribute to favorable physicochemical properties essential for the development of effective therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to utilize this and similar linkers in their pursuit of novel therapeutic strategies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Harman Research Group - Sulfone [sites.google.com]
- 9. chempep.com [chempep.com]
- 10. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bis-Sulfone-PEG8-acid | BroadPharm [broadpharm.com]
- 13. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Dual Mandate of PEG Linkers in PROTACs: A Technical Guide to Enhancing Solubility and Ensuring Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-implicated proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[1][2] Far from being a mere spacer, the linker critically dictates the efficacy and drug-like properties of the PROTAC.[2] Among the diverse array of linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have risen to prominence as a cornerstone of PROTAC design.[1][3] PEG linkers provide a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles: The Physicochemical Advantages of PEGylation in PROTACs
The fundamental challenge in PROTAC development often lies in their large molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[6] PEG linkers, composed of repeating ethylene (B1197577) glycol units, address these challenges by imparting a desirable balance of flexibility and hydrophilicity.[2]
Enhanced Solubility: The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby increasing the solubility of the PROTAC molecule.[5] This is not only crucial for ease of handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.[7]
Modulated Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5] PEG linkers are more inclined to adopt folded conformations compared to their rigid alkyl counterparts, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[5] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization of the PEG chain length for each PROTAC system.[5]
Data Presentation: Quantitative Insights into PEG Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Physicochemical Properties of PROTACs with Varying Linker Composition
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
| PROTAC A | Alkyl Chain | 750 | 6.5 | 120 | 2 | 8 |
| PROTAC B | PEG4 | 838 | 5.2 | 155 | 2 | 12 |
| PROTAC C | PEG8 | 926 | 4.1 | 190 | 2 | 16 |
Note: Data is illustrative and compiled from general trends observed in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability
| PROTAC | Target Protein | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Degrader 1 | BRD4 | 2 | 50 | 85 | 1.5 |
| Degrader 2 | BRD4 | 4 | 15 | 95 | 2.8 |
| Degrader 3 | BRD4 | 8 | 35 | 90 | 2.1 |
| Degrader 4 | SMARCA2 | 3 | 120 | 70 | 0.8 |
| Degrader 5 | SMARCA2 | 6 | 45 | 88 | 1.9 |
Note: Data is illustrative and compiled from various sources in the literature.[8] DC50 and Dmax values are cell-line dependent. Caco-2 permeability is a common in vitro model for predicting human drug absorption.
Experimental Protocols: Methodologies for Evaluating PEG-based PROTACs
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Kinetic Solubility Assay
This assay provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.[9]
Materials:
-
Test PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Assay Plate Preparation: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each PROTAC dilution.
-
Buffer Addition: Add PBS to each well to achieve the desired final PROTAC concentration (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in nephelometry units indicates precipitation.
-
UV Spectrophotometry: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of the PROTAC.
-
-
Data Analysis: Determine the concentration at which the PROTAC precipitates, which represents its kinetic solubility.
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict the intestinal permeability of a compound.[10]
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) - high permeability, atenolol (B1665814) - low permeability)
-
LC-MS/MS for sample analysis
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test PROTAC solution (in HBSS) to the apical (A) or basolateral (B) chamber.
-
Add fresh HBSS to the receiver chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At specified time points, collect samples from the receiver chamber and fresh buffer to the donor chamber.
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess active transport.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Target cell line
-
Cell culture medium
-
Test PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PROTAC and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of PROTAC that causes 50% inhibition of cell growth).
Mandatory Visualizations: Diagrams of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Propargyl-PEG3-Sulfone-PEG3-Propargyl: A Technical Guide to its Stability and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG3-Sulfone-PEG3-Propargyl is a bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the stability and reactivity profile of this molecule, drawing upon data from related structures to inform on its behavior. The document details the reactivity of its terminal propargyl groups and the stability of its central sulfone-PEG core. Experimental protocols for its synthesis and key reactions are provided, alongside structured data summaries and logical diagrams to facilitate understanding and application by researchers in the life sciences.
Introduction
This compound is a heterobifunctional linker that features two terminal alkyne moieties, provided by the propargyl groups, and a central hydrophilic core composed of two polyethylene (B3416737) glycol (PEG3) chains linked by a sulfone group. The propargyl groups are versatile handles for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific conjugation to azide-modified molecules. The PEG chains enhance aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates. The sulfone group is a key structural element whose stability is critical to the integrity of the linker. This guide will delve into the chemical properties of each of these functional components to provide a thorough understanding of the molecule's performance in research and development settings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its symmetrical nature, with the sulfone group at its center.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈O₁₀S | N/A |
| Molecular Weight | 494.60 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Good solubility in water and various organic solvents | [1] |
Stability Profile
The overall stability of this compound is governed by the chemical robustness of its constituent parts: the propargyl groups, the PEG chains, and the sulfone linker.
Sulfone Group Stability
The central sulfone (R-SO₂-R') group in this linker is a dialkyl sulfone. Generally, sulfones are chemically stable functional groups.[2] They are resistant to oxidation and are relatively inert under many physiological conditions.
-
Hydrolytic Stability: Aliphatic sulfonyl groups are highly resistant to hydrolysis across a wide pH range. Unlike sulfonyl chlorides or some sulfonyl esters, the S-C bonds in a dialkyl sulfone are not readily cleaved by water. While specific data for this molecule is not available, sulfonyl fluorides, which are more reactive than dialkyl sulfones, have been shown to be hydrolytically stable.[3][4] This suggests that the sulfone core of this compound is expected to be highly stable under aqueous conditions typical for biological experiments.
-
Thermal Stability: Sulfones are generally thermally stable. For instance, aryl sulfonyl fluorides have been shown to be stable at temperatures up to 130°C, a condition under which the corresponding sulfonyl chlorides rapidly decompose.[4] This suggests that the sulfone linker can withstand moderate heating without degradation.
-
Reductive and Oxidative Stability: The sulfone group is at the highest oxidation state of sulfur and is therefore resistant to further oxidation. While sulfones can be reduced, this typically requires strong reducing agents not commonly found in biological systems.
-
Stability in Biological Media: Studies on sulfone-containing linkers in bioconjugation have demonstrated their high stability in human plasma. For example, conjugates formed using phenyloxadiazole sulfone linkers showed improved stability against thioether exchange compared to maleimide-based conjugates when incubated in human plasma.[5][6] Similarly, mono-sulfone-PEG adducts have been shown to be significantly more stable than maleimide-PEG adducts in the presence of reduced glutathione (B108866) and in human serum.[7] This body of evidence strongly suggests that the sulfone core of this compound will remain intact in biological environments.
Propargyl Group Stability
The terminal propargyl groups are generally stable under neutral and acidic conditions. Strong bases can deprotonate the terminal alkyne, but this is not a concern under typical bioconjugation conditions. The primary reactivity of the propargyl group is intentionally harnessed in cycloaddition reactions.
PEG Chain Stability
Polyethylene glycol chains are known for their high stability and biocompatibility. They are resistant to hydrolysis and enzymatic degradation, contributing to the overall robustness of the linker.
Reactivity Profile
The reactivity of this compound is dominated by the terminal propargyl groups, which are designed for specific ligation reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent reaction of the propargyl groups is the CuAAC, a cornerstone of "click chemistry." This reaction forms a stable 1,4-disubstituted triazole ring upon reaction with an azide-functionalized molecule.[8]
-
Reaction Kinetics: The rate of CuAAC can be influenced by the structure of the alkyne. Studies comparing the reactivity of various alkynes have shown that propargyl ethers and amides are highly reactive.[9] While specific kinetic data for this compound is not available, a comparison of propargyl alcohol and 5-hexyn-1-ol (B123273) in a bulk photo-initiated CuAAC polymerization showed the propargyl alcohol to have a significantly higher initial reaction rate.[10]
Table 2: Relative Reactivity of Alkynes in CuAAC
| Alkyne Type | Relative Reactivity | Reference |
| Propiolamide | Very High | [9] |
| Propargyl Ethers/Alcohols | High | [9][10] |
| N-propargylamide | High | [9] |
| Propargylamines | Moderate-High | [9] |
| Aromatic/Aliphatic Alkynes | Moderate | [9] |
-
Reaction Conditions: The CuAAC reaction is typically carried out in aqueous or mixed aqueous/organic solvents at room temperature. A source of copper(I) is required, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) catalyst and prevent side reactions.[11]
Sulfone Group Reactivity
While the dialkyl sulfone group is generally stable, under specific and often harsh conditions, it can participate in reactions. For instance, in the Ramberg–Bäcklund reaction, sulfones can eliminate sulfur dioxide to form an alkene.[2] However, these conditions are not relevant to typical bioconjugation applications. Bis-sulfone compounds can act as alkylating agents for thiols, but the single sulfone in this linker is not expected to exhibit this reactivity.[12] For all practical purposes in bioconjugation, the sulfone group in this compound should be considered a stable and inert linking element.
Experimental Protocols
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Monopropargylation of Tetraethylene Glycol: To a solution of tetraethylene glycol in anhydrous THF at 0°C, add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes. Add propargyl bromide (1.0 equivalent) dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water, and the product, Propargyl-PEG3-OH, is extracted with an organic solvent and purified by column chromatography.
-
Mesylation: To a solution of Propargyl-PEG3-OH in dichloromethane (B109758) at 0°C, add triethylamine (B128534) (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents). Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield Propargyl-PEG3-OMs.
-
Formation of the Sulfone: The synthesis of the symmetrical sulfone can be approached in several ways. One possibility involves the reaction of the mesylate with sodium sulfite (B76179) to form a sodium sulfonate salt, followed by reaction with another equivalent of an electrophilic Propargyl-PEG3 species (e.g., Propargyl-PEG3-Br, prepared separately). A more direct approach could involve the reaction of two equivalents of Propargyl-PEG3-OH with a sulfonylating agent like thionyl chloride under controlled conditions, followed by oxidation.
Note: This is a proposed synthesis and would require optimization.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of this compound to an azide-containing molecule.
Caption: General experimental workflow for a CuAAC reaction.
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or water).
-
Dissolve the azide-containing molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) in a solvent in which it is soluble (e.g., DMSO).
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Mixture:
-
In a reaction vessel, combine the this compound and the azide-containing molecule in the desired stoichiometry in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.
-
-
Analysis and Purification:
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Once the reaction is complete, the conjugate can be purified using standard techniques such as chromatography (e.g., size exclusion, reverse phase) or dialysis.
-
Applications
The bifunctional nature of this compound makes it a valuable tool in several areas of research and development:
-
PROTACs: The linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces the degradation of the target protein. The two propargyl groups allow for the attachment of two different azide-modified ligands.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to an antibody that has been functionalized with azide (B81097) groups, potentially increasing the drug-to-antibody ratio (DAR).
-
Bioconjugation: It can be used to crosslink or label biomolecules, such as proteins or nucleic acids, that have been modified to contain azide groups.
-
Materials Science: The propargyl groups can be used to functionalize surfaces or polymers through CuAAC.
Conclusion
This compound is a robust and versatile bifunctional linker with a favorable stability and reactivity profile for applications in the life sciences. Its central sulfone-PEG core provides high stability and aqueous solubility, while its terminal propargyl groups offer reliable and efficient conjugation to azide-modified molecules via the copper-catalyzed azide-alkyne cycloaddition reaction. This technical guide provides researchers with the foundational knowledge and protocols to effectively utilize this linker in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of a Novel PEGylation Site on a Putative Haemoglobin-Based Oxygen Carrier. - Research Repository [repository.essex.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG3-Sulfone-PEG3-Propargyl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and ultimately the degradation efficiency of the PROTAC.[2]
This document provides detailed application notes and protocols for the use of Propargyl-PEG3-Sulfone-PEG3-Propargyl , a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs. This linker is designed for facile conjugation using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[3][4] The inclusion of a sulfone moiety and PEG units can enhance the linker's stability and solubility.[5]
Chemical Properties of this compound
A clear understanding of the linker's chemical properties is essential for its effective use in PROTAC synthesis.
| Property | Value | Reference |
| Chemical Name | 1-(3,6,9,12-tetraoxapentadec-14-yne-1-sulfonyl)-3,6,9,12-tetraoxapentadec-14-yne | [6] |
| Molecular Formula | C22H38O10S | [6] |
| Molecular Weight | 494.60 g/mol | [6] |
| Appearance | Solid Powder | [6] |
| Purity | ≥98% | [6] |
| Reactive Groups | Two terminal alkyne groups | [3] |
PROTAC Synthesis Strategy
The synthesis of a PROTAC using this compound typically follows a modular, convergent approach. This involves the separate preparation of an azide-functionalized POI ligand and an azide-functionalized E3 ligase ligand, which are then coupled to the bifunctional alkyne linker via a double "click" reaction.
Signaling Pathway of PROTAC Action
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
The general workflow for synthesizing and evaluating a PROTAC using the this compound linker is outlined below.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Note: The following protocols are generalized for the use of a bifunctional alkyne linker and should be optimized for specific POI and E3 ligase ligands. No specific examples using this compound have been reported in the reviewed literature.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the "click" reaction to conjugate azide-functionalized ligands to the this compound linker.
Reagents and Materials:
-
Azide-functionalized POI Ligand (1.0 eq)
-
Azide-functionalized E3 Ligase Ligand (1.0 eq)
-
This compound (0.5 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.1 eq)
-
Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1) or DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the azide-functionalized POI ligand, azide-functionalized E3 ligase ligand, and this compound in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (and TBTA, if used) in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol is used to determine the extent of target protein degradation induced by the synthesized PROTAC.
Reagents and Materials:
-
Cells expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Representative Quantitative Data
As no specific data for PROTACs synthesized with this compound is available, the following tables present representative data for PROTACs with similar PEG linkers to illustrate the expected outcomes.
Table 1: Representative Synthesis and Purity Data
| PROTAC ID | Linker Type | Yield (%) | Purity (LC-MS, %) |
| PROTAC-A | PEG3 | 45 | >98 |
| PROTAC-B | PEG4 | 52 | >99 |
| PROTAC-C | PEG5 | 48 | >97 |
Table 2: Representative Biological Activity Data
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | BRD4 | HeLa | 25 | 92 |
| PROTAC-B | BTK | Ramos | 10 | 95 |
| PROTAC-C | AR | LNCaP | 5 | 98 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Conclusion
This compound is a versatile, bifunctional linker that facilitates the modular synthesis of PROTACs via "click chemistry." Its PEG and sulfone components are anticipated to confer favorable physicochemical properties to the resulting PROTACs. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker. Researchers should note that optimal reaction conditions and linker length are dependent on the specific POI and E3 ligase ligands and will require empirical determination. While specific examples of PROTACs synthesized with this particular linker are not yet prevalent in the literature, the principles and methods outlined here provide a solid foundation for its application in the development of novel protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. xcessbio.com [xcessbio.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Propargyl-PEG3-Sulfone-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between a terminal alkyne and an azide (B81097).[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[3][4]
Propargyl-PEG3-Sulfone-PEG3-Propargyl is a homobifunctional crosslinker featuring two terminal alkyne groups, rendering it ideal for CuAAC reactions. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and biocompatibility, while the central sulfone group can impart distinct chemical properties to the resulting conjugate.[5] This linker is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can bridge a target protein ligand and an E3 ubiquitin ligase ligand.[6][7] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[6][8]
These application notes provide detailed protocols for utilizing this compound in CuAAC reactions and offer insights into its primary application in the development of PROTACs.
Key Features of CuAAC Reactions
-
High Specificity: The azide and alkyne groups react selectively with each other, minimizing off-target reactions in complex biological mixtures.[3]
-
Quantitative Yields: CuAAC reactions often proceed with high to near-quantitative yields, simplifying purification processes.[1]
-
Versatile Reaction Conditions: The reaction can be performed in a variety of solvents, including aqueous buffers, over a broad pH range (typically pH 4-12).[1][2]
-
Biocompatibility: The azide and alkyne functional groups are largely inert in biological systems, allowing for their incorporation into biomolecules without disrupting their function.[1]
Applications of this compound in CuAAC
The primary application for this symmetrical, dual-alkyne linker is in the construction of complex molecular architectures where two azide-containing molecules are to be linked. A prime example is the synthesis of PROTACs, where one alkyne can react with an azide-functionalized E3 ligase ligand and the other with an azide-functionalized target protein ligand.[3][8]
PROTAC Synthesis Workflow
The modular nature of PROTAC synthesis allows for the convergent assembly of the final molecule.[8] A general workflow for synthesizing a PROTAC using this compound is as follows:
-
Synthesis of Azide-Functionalized Ligands: The target protein ligand ("warhead") and the E3 ligase ligand ("anchor") are independently functionalized with azide groups.
-
Sequential CuAAC Reactions: The this compound linker is reacted sequentially with each azide-functionalized ligand. This typically involves a first CuAAC reaction with one of the ligands, followed by purification of the mono-conjugated intermediate, and then a second CuAAC reaction with the other ligand.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol outlines a general method for the conjugation of an azide-containing molecule to one of the alkyne termini of this compound.
Materials:
-
This compound
-
Azide-containing molecule (e.g., azide-functionalized protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for bioconjugation to protect biomolecules)[9]
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other suitable buffer)
-
Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
-
EDTA (for quenching the reaction)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO or DMF.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.[9]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-containing molecule. The molar ratio should be optimized, but a starting point of 1:1 or a slight excess of one reactant can be used depending on the goal (mono-conjugation vs. di-conjugation).
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.[10]
-
Add the copper/ligand complex to the mixture of alkyne and azide. The final concentration of copper is typically in the range of 50-250 µM.[10]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[10]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.[10]
-
-
Monitoring and Quenching:
-
The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
-
Purification:
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts (e.g., dialysis, size-exclusion chromatography, or HPLC).
-
Quantitative Data for a Typical CuAAC Reaction
The following table summarizes typical concentration ranges and reaction conditions for a CuAAC bioconjugation reaction. These values should be optimized for each specific application.
| Parameter | Typical Range | Notes |
| Alkyne Concentration | 10 µM - 1 mM | Dependent on the solubility and nature of the reactants. |
| Azide Concentration | 10 µM - 1 mM | Typically used in slight excess or equimolar to the alkyne. |
| Copper(II) Sulfate | 50 µM - 250 µM | Higher concentrations can increase reaction rate but may also lead to biomolecule damage.[11] |
| Sodium Ascorbate | 250 µM - 2.5 mM | Used in excess to maintain copper in the Cu(I) state.[10] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5-fold excess relative to copper is recommended to protect biomolecules.[9] |
| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and temperature. |
| Temperature | 4°C - 37°C | Room temperature is common; lower temperatures can be used for sensitive biomolecules. |
| pH | 6.5 - 8.0 | Neutral to slightly basic conditions are generally optimal. |
| Expected Yield | > 80% | CuAAC reactions are known for their high efficiency.[1] |
Visualizations
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a PROTAC molecule.
General Mechanism of Action for a PROTAC
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Targeted Protein Degradation Using Propargyl-PEG3-Sulfone-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
This document provides detailed application notes and protocols for the use of Propargyl-PEG3-Sulfone-PEG3-Propargyl , a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs for targeted protein degradation. The propargyl end groups of this linker are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, facilitating the modular synthesis of PROTACs.[1] The PEG and sulfone moieties enhance the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple protein copies.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflows
The development and evaluation of a PROTAC involve several key stages, from synthesis to cellular characterization. The following diagram outlines a typical experimental workflow.
Figure 2: General experimental workflow for PROTAC development.
Data Presentation
Quantitative data from experimental assays are crucial for evaluating the performance of a PROTAC. The following tables provide templates for presenting such data. Please note that the data presented here are for illustrative purposes and do not represent actual experimental results for a specific PROTAC synthesized with this compound.
Table 1: In Vitro Binding Affinities
| Compound | Target | E3 Ligase | Binary Binding Affinity (Kd, nM) to POI | Binary Binding Affinity (Kd, nM) to E3 Ligase | Ternary Complex Dissociation Constant (Kd, nM) |
| PROTAC-X | Protein A | CRBN | 50 | 250 | 25 |
| PROTAC-Y | Protein B | VHL | 100 | 150 | 40 |
Table 2: Cellular Degradation Potency and Efficacy
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| PROTAC-X | Cell Line 1 | 25 | 95 | 18 |
| PROTAC-X | Cell Line 2 | 40 | 90 | 24 |
| PROTAC-Y | Cell Line 3 | 75 | 85 | 12 |
Table 3: Cellular Viability
| Compound | Cell Line | IC50 (nM) after 72h |
| PROTAC-X | Cell Line 1 | 15 |
| PROTAC-X | Cell Line 2 | 30 |
| PROTAC-Y | Cell Line 3 | 60 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general method for the synthesis of a PROTAC by conjugating an azide-functionalized POI ligand and an azide-functionalized E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Preparative HPLC system
Procedure:
-
Dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMSO and water.
-
In a separate vial, prepare a fresh solution of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Add a fresh solution of sodium ascorbate (1.5 equivalents) in water to the reaction mixture to initiate the click reaction.
-
Stir the reaction at room temperature and monitor its progress using LC-MS.
-
Once the first conjugation is complete, add the azide-functionalized E3 ligase ligand (1.2 equivalents) to the reaction mixture.
-
Add fresh CuSO₄/THPTA and sodium ascorbate solutions to catalyze the second click reaction.
-
Continue to stir at room temperature and monitor by LC-MS until the reaction is complete.
-
Quench the reaction with an EDTA solution to chelate the copper catalyst.
-
Purify the final PROTAC compound using preparative HPLC.
-
Confirm the identity and purity of the PROTAC by LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cultured cells
-
PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density. Incubate overnight.
-
Compound Treatment: Add a serial dilution of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The this compound linker offers a versatile platform for the synthesis of PROTACs for targeted protein degradation. Its hydrophilic nature and the facility of its incorporation into PROTACs via click chemistry make it an attractive choice for researchers in drug discovery. The protocols and guidelines presented here provide a framework for the successful application of this linker in the development of novel protein degraders. Careful and systematic evaluation using the described biochemical and cellular assays is essential to characterize the efficacy and safety of the resulting PROTACs.
References
Revolutionizing Bioconjugation: A Guide to Click Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has transformed the landscape of bioconjugation, offering a robust and efficient method for linking molecules. When combined with Polyethylene Glycol (PEG) linkers, this technology provides a powerful tool for enhancing the therapeutic properties of biomolecules, such as proteins and peptides, by improving their solubility, stability, and pharmacokinetic profiles. This document provides detailed application notes and protocols for conducting click chemistry reactions with PEG linkers, focusing on the two most common methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Click Chemistry and PEGylation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, with byproducts that are easily removed.[1] The most prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne. PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetics and pharmacodynamics of therapeutic agents.[2] The synergy of click chemistry and PEGylation allows for the precise and efficient creation of PEGylated biomolecules with enhanced therapeutic potential.
Key Click Chemistry Reactions for PEGylation
There are two primary types of click chemistry reactions utilized for PEGylation, each with its own advantages and considerations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to promote the cycloaddition of a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage.[3] This method is known for its fast reaction rates and high yields. However, the use of a copper catalyst can be a concern for in vivo applications due to potential cytotoxicity, although ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can help to mitigate this.[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, also known as copper-free click chemistry, circumvents the need for a cytotoxic copper catalyst.[6] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2][7] While generally slower than CuAAC, SPAAC is highly biocompatible and is the preferred method for applications involving living cells or in vivo systems.[6]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for CuAAC and SPAAC reactions involving PEG linkers, based on literature data.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
| Parameter | Condition | Yield (%) | Reference |
| Reactants | Azide-functionalized biomolecule, Alkyne-PEG | 82.32 - 87.14 | [8] |
| Catalyst | Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate) or Cu(I) source (e.g., CuBr) | High | [4] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | High | [4] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO/water mixtures | Variable | [8] |
| Temperature (°C) | 25 - 37 | Variable | [8] |
| Time (h) | 1 - 24 | Variable | [8] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
| Parameter | Condition | Yield (%) | Reference |
| Reactants | Azide-functionalized biomolecule, DBCO-PEG or BCN-PEG | High | [2][9] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO | High | [2][9] |
| Temperature (°C) | 4 - 37 | High | [2][10] |
| Time (h) | 1 - 48 | High | [2][9] |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with PEG linkers. Researchers should optimize these protocols for their specific biomolecules and PEG reagents.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein with an Alkyne-PEG Linker
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO or water)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC)[][12]
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the azide-functionalized protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the Alkyne-PEG in the reaction buffer to achieve a 5-20 fold molar excess over the protein.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein solution and the Alkyne-PEG solution.
-
Add the copper ligand (TBTA or THPTA) to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction components. The final DMSO concentration should be kept below 5% (v/v) if using a DMSO stock of the ligand to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction at room temperature (25°C) or 37°C for 1-4 hours with gentle agitation. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, remove the excess PEG reagent, copper, and other small molecules using a suitable purification method such as SEC, IEX, or RP-HPLC.[][12]
-
-
Characterization:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein with a DBCO-PEG Linker
Materials:
-
Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC)[][12]
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the azide-functionalized protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of DBCO-PEG in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized protein solution.
-
Add the DBCO-PEG stock solution to the protein solution to achieve a 2-10 fold molar excess. The final DMSO concentration should ideally be kept below 5% (v/v).[2]
-
Gently mix the reaction components.
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, remove the unreacted DBCO-PEG using a suitable purification method such as SEC, IEX, or RP-HPLC.[][12]
-
-
Characterization:
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC reactions.
Caption: Workflow for CuAAC PEGylation.
Caption: Workflow for SPAAC PEGylation.
Conclusion
Click chemistry, in conjunction with PEG linkers, offers a versatile and powerful platform for the development of next-generation biotherapeutics. By providing detailed protocols and comparative data for both CuAAC and SPAAC reactions, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to successfully implement these techniques in their work. The choice between CuAAC and SPAAC will ultimately depend on the specific application, with biocompatibility being a key consideration for in vivo studies. Careful optimization of the reaction conditions and thorough characterization of the final PEGylated product are crucial for achieving reproducible and reliable results.
References
- 1. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. Reproducible Dendronized PEG Hydrogels via SPAAC Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. covalx.com [covalx.com]
- 15. researchgate.net [researchgate.net]
- 16. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for In Vitro Studies of Propargyl-PEG3-Sulfone-PEG3-Propargyl Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker; one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] The choice of linker is critical in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately, the degradation efficiency.
The Propargyl-PEG3-Sulfone-PEG3-Propargyl linker is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[3][5] Its chemical structure provides a specific length and flexibility that can be optimized for effective ternary complex formation. This document provides detailed protocols for the in vitro evaluation of PROTACs synthesized using a this compound linker. The following experimental procedures are fundamental for characterizing the efficacy and mechanism of action of these novel protein degraders.
General Mechanism of Action
A PROTAC utilizing a this compound linker operates by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, leading to its subsequent degradation by the proteasome.
Caption: General mechanism of action for a PROTAC.
Key In Vitro Assays and Protocols
The in vitro evaluation of a novel PROTAC is a multi-step process designed to confirm its mechanism of action and quantify its potency. Key assays include Western Blotting to measure protein degradation, cell viability assays to assess cytotoxic effects, and co-immunoprecipitation to verify the formation of the ternary complex.
Caption: Workflow for in vitro evaluation of PROTACs.
Protein Degradation Assay via Western Blot
Application: To quantify the dose- and time-dependent degradation of the target protein induced by the PROTAC.
Experimental Protocol
Materials:
-
Cell Line: A human cancer cell line expressing the target protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[4]
-
PROTAC Compound: Stock solution of the this compound based PROTAC in DMSO.
-
Control Compounds: DMSO (vehicle control), and a non-degrading inhibitor of the target protein as a negative control.[4]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640).
-
Reagents: Ice-cold PBS, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat milk or BSA in TBST), primary antibody against the target protein, primary antibody for a loading control (e.g., GAPDH, β-actin), and an HRP-conjugated secondary antibody.[1]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[4]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[4] Include DMSO as a vehicle control.[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[4]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[4]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][4]
-
Transfer the supernatant (protein lysate) to a new tube.[4]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[1][4]
-
Wash the membrane three times with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify band intensities using densitometry software.[1] Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
| Concentration (nM) | % Degradation (Timepoint 1) | % Degradation (Timepoint 2) | % Degradation (Timepoint 3) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 10 | 15 | 25 | 30 |
| 50 | 40 | 60 | 75 |
| 100 | 65 | 85 | 95 |
| 500 | 80 | 95 | >95 |
| 1000 | 85 | >95 | >95 |
Note: The data presented in this table is representative and should be generated for each specific PROTAC and target.
Cell Viability Assay
Application: To determine the cytotoxic effects of the PROTAC on the target cells and calculate the IC50 value.
Experimental Protocol (CellTiter-Glo® Luminescent Cell Viability Assay)
Materials:
-
Cell Line: Appropriate cancer cell line.
-
PROTAC Compound: Stock solution in DMSO.
-
Control: DMSO (vehicle control).
-
Reagents: Opaque-walled 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, and a luminometer.[6]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.[7]
-
-
Incubation:
-
Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[7]
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[6]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer.[6]
-
-
Data Analysis:
-
Subtract the background luminescence from wells with medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC₅₀ value.[7]
-
| Concentration (nM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 55 |
| 500 | 20 |
| 1000 | 5 |
Note: The data presented in this table is representative and should be generated for each specific PROTAC and cell line.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Application: To confirm the PROTAC-dependent interaction between the target protein and the E3 ubiquitin ligase.
Experimental Protocol
Materials:
-
Cell Line: Appropriate cell line expressing the target protein and the recruited E3 ligase.
-
PROTAC Compound: this compound based PROTAC.
-
Proteasome Inhibitor: MG132 (to prevent degradation of the ubiquitinated target).[8]
-
Reagents: Non-denaturing cell lysis buffer, primary antibody for immunoprecipitation (e.g., anti-E3 ligase antibody), control IgG, Protein A/G agarose (B213101) beads, wash buffer, and elution buffer (2x Laemmli sample buffer).[8]
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.[8]
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.[8]
-
To the pre-cleared lysate, add the primary antibody for the E3 ligase. As a negative control, add control IgG to a separate sample.[8]
-
Incubate overnight at 4°C with gentle rotation.[8]
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.[8]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples to detect the co-immunoprecipitated target protein.
-
Caption: Logical flow of a Co-IP experiment.
Conclusion
The in vitro characterization of PROTACs containing a this compound linker is essential for advancing these molecules through the drug discovery pipeline. The protocols detailed in these application notes provide a robust framework for assessing the key parameters of PROTAC efficacy and mechanism of action. By systematically evaluating protein degradation, cell viability, and ternary complex formation, researchers can gain critical insights into the therapeutic potential of their novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. xcessbio.com [xcessbio.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel PROTACs with Propargyl-PEG3-Sulfone-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Propargyl-PEG3-Sulfone-PEG3-Propargyl. This linker, featuring two terminal propargyl groups, is designed for efficient PROTAC assembly via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][] The inclusion of a sulfone moiety within the polyethylene (B3416737) glycol (PEG) backbone offers a unique combination of hydrophilicity and structural rigidity that can influence the physicochemical properties and biological activity of the resulting PROTACs.[5] These protocols are intended to guide researchers in the design, synthesis, and characterization of novel PROTACs for targeted protein degradation.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[6] A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its cell permeability, the stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately, the efficiency of protein degradation.[7][8][9]
The this compound linker is a versatile tool for PROTAC synthesis. Its key features include:
-
Bifunctional Propargyl Groups: The two terminal alkyne groups allow for a modular and efficient two-step "click chemistry" approach to PROTAC synthesis.[1][2]
-
PEG Spacers: The polyethylene glycol (PEG) units enhance the hydrophilicity and solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[5][9][10]
-
Sulfone Moiety: The central sulfone group introduces a degree of rigidity and can influence the linker's conformation, potentially optimizing the orientation of the two ligands for effective ternary complex formation.
This document will detail the synthesis of a hypothetical PROTAC, herein named PROTAC-BTK-1 , targeting Bruton's tyrosine kinase (BTK), a clinically validated target in oncology and immunology. This PROTAC will be assembled using the this compound linker, an azide-modified BTK inhibitor, and an azide-modified Pomalidomide ligand for the Cereblon (CRBN) E3 ligase.
Synthesis of PROTAC-BTK-1
The synthesis of PROTAC-BTK-1 is accomplished through a sequential CuAAC reaction. First, one propargyl group of the linker is reacted with an azide-functionalized BTK inhibitor. The resulting mono-alkyne intermediate is then reacted with an azide-functionalized Pomalidomide to yield the final PROTAC.
Materials and Reagents
-
This compound
-
Azide-functionalized BTK inhibitor (e.g., a derivative of Ibrutinib)
-
Azide-functionalized Pomalidomide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water (degassed)
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Mobile phase for chromatography (e.g., DCM/Methanol gradient)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Experimental Protocol: Synthesis of PROTAC-BTK-1
Step 1: Synthesis of Intermediate 1 (Linker-BTK Inhibitor)
-
In a round-bottom flask, dissolve this compound (1.2 equivalents) in a mixture of DMF and water (4:1).
-
Add the azide-functionalized BTK inhibitor (1.0 equivalent).
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in degassed water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
If solubility is an issue, TBTA (0.1 equivalents) can be pre-mixed with CuSO₄·5H₂O before the addition of sodium ascorbate.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to afford Intermediate 1 .
Step 2: Synthesis of PROTAC-BTK-1
-
Dissolve Intermediate 1 (1.0 equivalent) and the azide-functionalized Pomalidomide (1.1 equivalents) in a mixture of DMF and water (4:1).
-
Prepare a fresh solution of CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in degassed water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC-BTK-1 .
Characterization
The synthesized PROTAC-BTK-1 should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC Analysis: To determine the purity of the final compound.
Biological Evaluation of PROTAC-BTK-1
Cell Culture
-
Human B-cell lymphoma cell lines (e.g., TMD8, Ramos) that endogenously express BTK are suitable for these studies.
-
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for BTK Degradation
This protocol is used to quantify the degradation of the target protein.
-
Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-BTK-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of PROTAC-induced protein degradation on cell viability.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Treat the cells with a serial dilution of PROTAC-BTK-1 for 72 hours.
-
After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Data Presentation
The following tables present hypothetical but representative data for a BTK-targeting PROTAC synthesized using a Propargyl-PEG-Sulfone-PEG-Propargyl linker.
Table 1: In Vitro Degradation of BTK by PROTAC-BTK-1 in TMD8 Cells
| Parameter | Value |
| DC₅₀ (nM) | 15 |
| Dₘₐₓ (%) | >95 |
| Time to Dₘₐₓ (hours) | 18 |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of PROTAC-BTK-1
| Cell Line | IC₅₀ (nM) |
| TMD8 | 25 |
| Ramos | 40 |
-
IC₅₀: The concentration of the PROTAC that inhibits cell growth by 50%.
Table 3: Physicochemical Properties of PROTAC-BTK-1
| Property | Value |
| Molecular Weight ( g/mol ) | ~1100-1300 |
| cLogP | 3.5 - 4.5 |
| Aqueous Solubility (µM) | 50 - 100 |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated degradation of BTK.
Synthetic Workflow
Caption: Synthetic workflow for PROTAC-BTK-1.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway in B-cells.
Conclusion
The this compound linker provides a robust and versatile platform for the synthesis of novel PROTACs. The modular nature of the "click chemistry" approach allows for the rapid assembly of PROTAC libraries to explore different combinations of target ligands and E3 ligase recruiters. The protocols and data presented herein serve as a comprehensive guide for researchers to design, synthesize, and evaluate new PROTACs for therapeutic development. The unique properties of the sulfone-containing PEG linker may offer advantages in optimizing the efficacy and druggability of next-generation protein degraders.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promega.co.jp [promega.co.jp]
- 5. One moment, please... [jenkemusa.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
Troubleshooting & Optimization
Overcoming solubility issues with Propargyl-PEG3-Sulfone-PEG3-Propargyl conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Propargyl-PEG3-Sulfone-PEG3-Propargyl conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a bifunctional, PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features two terminal propargyl groups, which are reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[2][3] The molecule incorporates two polyethylene (B3416737) glycol (PEG3) chains and a central sulfone group. Both PEG and sulfone moieties are known to increase the hydrophilicity and aqueous solubility of molecules.[2][4][5][6][7][8][9] Consequently, this linker is designed to improve the solubility of the resulting conjugate.[2][6]
Q2: I am observing precipitation when I try to dissolve the this compound conjugate in an aqueous buffer. What is the likely cause?
A2: While the PEG and sulfone components enhance water solubility, the overall solubility of the conjugate is also influenced by the properties of the molecules attached to the propargyl ends. If you are conjugating a hydrophobic molecule, it can significantly decrease the overall aqueous solubility of the final conjugate. Additionally, high concentrations of the conjugate can exceed its solubility limit, leading to precipitation. Intermolecular interactions between the conjugated molecules can also lead to aggregation and precipitation, a common challenge with bifunctional linkers.[10]
Q3: What is the recommended procedure for dissolving this compound conjugates?
A3: It is highly recommended to first prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). The conjugate should be more readily soluble in these solvents. This stock solution can then be added dropwise to your aqueous buffer with gentle vortexing or stirring to achieve the desired final concentration. It is crucial to keep the final concentration of the organic solvent in your aqueous buffer low (typically ≤1%) to avoid any detrimental effects on your experiment.
Q4: Can the pH of the aqueous buffer affect the solubility of my conjugate?
A4: The pH of the buffer can influence the solubility of the final conjugate, depending on the nature of the attached molecules. If the conjugated molecules have ionizable groups (e.g., carboxylic acids or amines), their charge state, and therefore solubility, will be pH-dependent. It is advisable to work with a buffer system that is appropriate for the stability and solubility of the entire conjugate.
Q5: Are there any additives that can help improve the solubility of my conjugate in aqueous solutions?
A5: Yes, in some cases, the use of co-solvents or excipients can improve solubility. For PEGylated proteins, which share some characteristics with these conjugates, additives like sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) can act as stabilizers and may help prevent aggregation.[10] However, the compatibility of any additive with your specific experimental system must be verified.
Data Presentation
General Solubility Guidelines for this compound
| Solvent | Solubility | Recommendations & Remarks |
| Water | Low to Moderate | Solubility is highly dependent on the conjugated molecules. Direct dissolution in water may be challenging, especially at high concentrations. |
| Aqueous Buffers (e.g., PBS) | Low to Moderate | Similar to water, solubility is influenced by the properties of the conjugated partners and the buffer's pH and ionic strength. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. Use anhydrous DMSO to prevent hydrolysis of reactive components. |
| N,N-Dimethylformamide (DMF) | High | An alternative to DMSO for creating stock solutions. Ensure the use of an anhydrous grade. |
| Dichloromethane (DCM) | Soluble | Can be used for handling and purification during synthesis. |
Note: The solubility of the final conjugate is highly dependent on the properties of the molecules attached to the linker. The information in this table is a general guideline. It is strongly recommended to experimentally determine the solubility of your specific conjugate in the desired solvent system.
Experimental Protocols
Protocol 1: Recommended Solubilization Procedure for this compound Conjugates
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of the this compound conjugate in a microcentrifuge tube.
-
Add a small volume of anhydrous DMSO or DMF to the tube.
-
Gently vortex or sonicate the mixture until the conjugate is completely dissolved. A typical stock solution concentration is 10-50 mM.
-
-
Dilution into Aqueous Buffer:
-
To your aqueous buffer of choice (e.g., PBS, pH 7.4), slowly add the required volume of the concentrated stock solution dropwise while gently vortexing or stirring.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the aqueous buffer is minimal (ideally ≤ 1%) to avoid interfering with biological assays.
-
-
Final Preparation:
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, it is ready for use in your experiment.
-
If slight turbidity is observed, brief sonication in a water bath may help to dissolve any small aggregates. If precipitation persists, the concentration may be too high for the chosen aqueous buffer.
-
Protocol 2: General Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-containing molecule to the this compound linker.
-
Reagent Preparation:
-
Dissolve the this compound linker in an appropriate solvent (e.g., DMSO) to a known concentration.
-
Dissolve the azide-containing molecule in a compatible solvent.
-
Prepare stock solutions of the copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr) and a copper-chelating ligand (e.g., THPTA or TBTA) in water or an appropriate solvent.[3]
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound linker and the azide-containing molecule in the desired molar ratio.
-
Add the copper-chelating ligand to the reaction mixture.
-
Initiate the reaction by adding the copper(I) source (or the CuSO₄ and sodium ascorbate).
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours.
-
The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified using standard chromatographic techniques (e.g., size-exclusion chromatography, reversed-phase HPLC) to remove unreacted starting materials, catalyst, and byproducts.
-
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using CuAAC click chemistry.
Caption: Troubleshooting decision tree for solubility issues.
Caption: PROTAC-mediated targeted protein degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. purepeg.com [purepeg.com]
- 6. Propargyl-peg4-sulfone-peg4-acid [myskinrecipes.com]
- 7. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propargyl-PEG3-Sulfone-PEG3-Propargyl Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG3-Sulfone-PEG3-Propargyl and related compounds. The following information is designed to help you navigate the challenges of purifying these versatile bifunctional linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains two propargyl groups, which are terminal alkynes, available for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The central sulfone group and the polyethylene (B3416737) glycol (PEG) spacers enhance its solubility and can influence its conformational properties. These linkers are commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they connect a target protein-binding ligand to an E3 ligase-binding ligand.[][2] The PEG component helps to improve the solubility and pharmacokinetic properties of the resulting PROTAC.[]
Q2: What are the primary challenges in purifying reaction products of this compound?
The purification of this compound reaction products can be challenging due to several factors:
-
Polarity: The PEG chains make the molecule highly polar, which can lead to issues like streaking on normal-phase silica (B1680970) gel chromatography.[3]
-
Reaction Mixture Complexity: The reaction mixture may contain unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.
-
Lack of a Strong Chromophore: The molecule itself lacks a strong UV chromophore, which can make detection by HPLC challenging unless a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is used.[4][5]
-
Physical State: PEGylated compounds are often oils or waxy solids, which can be difficult to handle during purification.[3]
Q3: What are the recommended purification methods for small, bifunctional PEG linkers like this one?
The most common and effective purification methods for molecules of this type are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating small to medium-sized polar molecules. C18 or C8 columns are typically used.[6][7][8]
-
Normal-Phase (Flash) Chromatography: While the polarity of PEG can be a challenge, normal-phase chromatography on silica gel can be effective with the right solvent system.[2][9][10]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is generally less effective for purifying small molecules from other small molecule impurities but can be useful for removing larger or smaller contaminants.[]
Q4: How do I choose the best purification method for my specific reaction product?
The choice of purification method depends on the properties of your target molecule and the impurities you need to remove. The following decision workflow can guide your selection:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is often the method of choice for purifying polar molecules like this compound and its derivatives.
Typical Starting Conditions:
| Parameter | Recommendation |
| Column | C18 or C8, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA or FA |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1 mL/min for analytical, scalable for preparative |
| Detection | ELSD, CAD, or low wavelength UV (if applicable) |
Troubleshooting Common RP-HPLC Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Secondary interactions with silica | - Reduce sample injection volume/concentration.- Adjust the pH of the mobile phase.- Use a column with end-capping or a different stationary phase (e.g., Phenyl). |
| Poor Resolution | - Inadequate separation efficiency- Unoptimized gradient | - Use a longer column or a column with smaller particles.- Flatten the gradient over the elution range of interest.- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). |
| Low Recovery | - Irreversible adsorption to the column | - Use a different stationary phase (e.g., C8 or C4 instead of C18).- Add a competitive agent to the mobile phase. |
| Product Elutes in the Void Volume | - Insufficient retention | - Start with a lower percentage of organic solvent in the gradient.- Use a more retentive stationary phase (e.g., C18). |
Normal-Phase (Flash) Chromatography
Normal-phase chromatography is a cost-effective method for larger-scale purifications.
Experimental Workflow for Normal-Phase Chromatography:
Caption: Workflow for normal-phase flash chromatography purification.
Recommended Solvent Systems:
For polar compounds like PEG derivatives, traditional solvent systems like ethyl acetate/hexanes may not be sufficient. Consider the following:
| Polarity of Compound | Recommended Solvent System(s) |
| Moderately Polar | Dichloromethane (DCM) / Methanol (MeOH)[2][9] |
| Chloroform (CHCl₃) / Methanol (MeOH)[2] | |
| Ethyl Acetate (EtOAc) / Isopropanol (IPA) / Chloroform (CHCl₃)[2] | |
| Very Polar | DCM with 1-10% of a 10% NH₄OH in MeOH solution[12] |
| Acetonitrile (MeCN) as a polar modifier with DCM[9] |
Troubleshooting Common Normal-Phase Chromatography Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking on TLC/Column | - Compound is too polar for the solvent system.- Sample is interacting too strongly with the silica. | - Increase the polarity of the eluent (e.g., add more methanol).- Consider adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds).[13] |
| Poor Separation | - Inappropriate solvent system. | - Perform thorough TLC analysis to find a solvent system that gives good separation (Rf values between 0.2 and 0.5).- Use a gradient elution instead of isocratic.[13] |
| Compound Stuck on the Column | - Compound is highly polar and strongly adsorbed to the silica. | - Use a more polar solvent system (e.g., higher percentage of methanol).- If the compound is still retained, consider reverse-phase chromatography. |
| Co-elution of Impurities | - Similar polarity of product and impurity. | - Try a different solvent system to alter selectivity.- Use a finer silica gel for higher resolution. |
Potential Impurities and Byproducts
Understanding the potential impurities from the synthesis of this compound is crucial for developing an effective purification strategy.
Potential Impurities from Synthesis:
| Impurity Type | Possible Source | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction | RP-HPLC or Normal-Phase Chromatography |
| Mono-propargylated Species | Incomplete propargylation of the diol precursor | RP-HPLC with a shallow gradient |
| PEG-diol | Impurity in the starting PEG material | RP-HPLC |
| Oxidation Byproducts (e.g., aldehydes, formic acid) | Oxidation of the PEG chain[14][15] | RP-HPLC |
| Byproducts from Sulfone Synthesis | Side reactions during the formation of the sulfone group | RP-HPLC or Normal-Phase Chromatography |
This technical support guide provides a starting point for the purification of this compound reaction products. The optimal purification strategy will depend on the specific reaction, the scale of the synthesis, and the required purity of the final product. It is always recommended to perform small-scale analytical experiments (e.g., TLC, analytical HPLC) to optimize the purification conditions before proceeding to a larger scale.
References
- 2. reddit.com [reddit.com]
- 3. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs | MDPI [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. columbia.edu [columbia.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
- 14. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Propargyl-PEG3-Sulfone-PEG3-Propargyl Conjugations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conjugations involving Propargyl-PEG3-Sulfone-PEG3-Propargyl linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
A1: This linker is a bifunctional crosslinker primarily used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The terminal propargyl groups allow for covalent linkage to two different molecules, often an E3 ubiquitin ligase ligand and a target protein ligand, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3]
Q2: What are the advantages of using a sulfone-containing PEG linker?
A2: Sulfone-containing linkers, when compared to more traditional maleimide-based linkers, offer enhanced stability, particularly in biological media.[4][5] They are less susceptible to cleavage by thiols such as glutathione, which is abundant in the cellular environment.[4][5] This increased stability can lead to more robust and reliable conjugates for in vivo applications.
Q3: Is the this compound linker stable under physiological conditions?
A3: The dialkyl sulfone group within the PEG linker is generally stable under physiological pH and temperature.[4][5] The propargyl groups are also stable in aqueous buffers, although their reactivity in the presence of certain cellular components should be considered (see Troubleshooting section).[6]
Q4: What are the storage recommendations for the this compound linker?
A4: For long-term stability, the linker should be stored at -20°C in a dry, dark environment. When stored properly, it is expected to be stable for at least 12 months.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with this compound.
Low or No Conjugation Product
Q: I am observing very low or no yield of my desired conjugate. What are the potential causes?
A: Low or no product formation can stem from several factors. Consider the following troubleshooting steps:
-
Inefficient Click Reaction (CuAAC):
-
Copper(I) Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure fresh reducing agents like sodium ascorbate (B8700270) are used. The addition of a Cu(I)-stabilizing ligand such as THPTA or BTTAA is highly recommended to protect the catalyst and improve reaction efficiency.[7]
-
Reagent Quality: Verify the purity and integrity of your azide-containing molecule and the propargyl-PEG-sulfone linker. Degradation of starting materials will lead to poor yields.
-
Reaction Conditions: Optimize the reaction buffer (pH 7-8 is typical), temperature (room temperature to 37°C), and reaction time. For complex biomolecules, longer reaction times (up to 24-48 hours) may be necessary.[1]
-
-
Steric Hindrance:
-
The PEG chains on the linker provide spacing, but if the conjugation sites on your molecules are sterically hindered, it can impede the reaction.[8] Consider if the attachment points are accessible.
-
-
Solubility Issues:
-
While the PEG component enhances water solubility, ensure that all components, especially hydrophobic ligands, are fully dissolved in the reaction mixture.[9] The use of co-solvents like DMSO or DMF may be necessary, but their concentration should be kept low (typically <10%) to avoid protein denaturation.
-
Presence of Unexpected Byproducts
Q: I am observing unexpected masses or spots on my gel/chromatogram. What are the likely side reactions?
A: Several side reactions can lead to the formation of byproducts. The most common are related to the reactivity of the propargyl groups and the conditions of the CuAAC reaction.
-
Reaction with Thiols (Cysteine Residues):
-
A significant side reaction in CuAAC when working with proteins or in cell lysates is the copper-catalyzed reaction of the alkyne with free thiols, particularly from cysteine residues, to form thiotriazoles.[10] This can lead to non-specific labeling and should be considered when interpreting results.
-
-
Oxidative Homocoupling of Alkynes:
-
In the presence of oxygen and insufficient reducing agent, terminal alkynes can undergo oxidative homocoupling to form diynes. This can be minimized by ensuring an oxygen-free environment (e.g., by degassing buffers) and using an adequate concentration of sodium ascorbate.
-
-
Protein Damage from Reactive Oxygen Species (ROS):
Data Presentation: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Affected Moiety | Mitigation Strategy | Reference |
| Thiol-Alkyne Reaction | Copper-catalyzed reaction of the terminal alkyne with free sulfhydryl groups (e.g., from cysteine). | Propargyl Group | Increase concentration of reducing agent (e.g., TCEP), use of copper-chelating ligands. | [10] |
| Oxidative Homocoupling | Dimerization of two terminal alkynes in the presence of oxygen and a copper catalyst. | Propargyl Group | Degas reaction buffers, ensure sufficient reducing agent (e.g., sodium ascorbate). | [11] |
| ROS-Mediated Protein Damage | Oxidation of amino acid residues (e.g., histidine) by reactive oxygen species generated by the Cu(I)/ascorbate system. | Target Protein | Use a copper-chelating ligand (e.g., THPTA, BTTAA) at a 5:1 ligand-to-copper ratio. | [10] |
| Sulfone Reactivity with Thiols | While generally stable, under certain conditions, sulfones can react with thiols. However, dialkyl sulfones are significantly less reactive than vinyl or aryl sulfones. | Sulfone Group | Maintain neutral to slightly acidic pH. This reaction is less common with dialkyl sulfones compared to other sulfone types. | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Small Molecule Conjugation using this compound and CuAAC
This protocol describes the conjugation of an azide-modified small molecule to a protein that has been pre-functionalized with the this compound linker.
Materials:
-
Propargyl-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified small molecule
-
This compound linker
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the propargyl-functionalized protein in degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the azide-modified small molecule in a compatible solvent (e.g., DMSO, DMF) to create a concentrated stock solution.
-
Dissolve the this compound linker in a compatible solvent.
-
-
Click Reaction Setup:
-
In a reaction vessel, combine the propargyl-functionalized protein and the azide-modified small molecule at a desired molar ratio (e.g., 1:5 to 1:20 protein:small molecule).
-
Add the Cu(I)-stabilizing ligand to the reaction mixture at a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-24 hours. The optimal time should be determined empirically. Protect the reaction from light if any of the components are light-sensitive.
-
-
Purification:
-
Remove unreacted small molecules, catalyst, and other reagents by size-exclusion chromatography or dialysis against a suitable buffer.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm conjugation and determine the degree of labeling.
-
Visualizations
Caption: Experimental workflow for protein-small molecule conjugation.
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioclone.net [bioclone.net]
- 4. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of PROTACs with PEG Linkers
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers commonly used in PROTAC design?
PEG linkers are frequently incorporated into PROTACs for several key reasons. They enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][][3][4] The flexibility of the PEG chain is crucial for facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5][6][7] Furthermore, the length of the PEG linker can be systematically varied to optimize the distance and orientation between the two protein ligands, which is a critical factor for efficient protein degradation.[5][8][9]
Q2: What are the most common chemical reactions for synthesizing PROTACs with PEG linkers?
The modular nature of PROTACs allows for their assembly using a few robust chemical reactions.[8][9] The most common strategies include:
-
Amide Bond Formation: This is a widely used method for connecting the warhead or E3 ligase ligand to the PEG linker, often facilitated by standard peptide coupling reagents like HATU or T3P.[8][10]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": This highly efficient and bioorthogonal reaction is popular for the final ligation step, joining one functionalized protein binder to the linker-other binder complex.[8][9] It offers high yields and is tolerant of a wide range of functional groups.[8]
Q3: How does the length of the PEG linker affect the final PROTAC's activity?
The linker is not just a spacer; its length is a critical determinant of PROTAC efficacy.[5][9][11]
-
Too short: A short linker may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase, thus inhibiting ternary complex formation.[12]
-
Too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to unfavorable binding conformations, decreasing degradation potency.[5][9][12]
-
Optimal Length: The ideal linker length is specific to each target and E3 ligase pair and must be determined empirically to achieve the best spatial orientation for a stable ternary complex, leading to efficient degradation.[5][6][8]
Troubleshooting Guide: Low Synthetic Yield
Problem: I am experiencing very low yields during the coupling reaction between my functionalized ligand and the PEG linker. What should I do?
Low coupling yield is a common issue in PROTAC synthesis. Here are several factors to investigate and optimize.
Possible Cause 1: Inefficient Coupling Reaction
The choice of coupling reagents and reaction conditions is critical for achieving high yields, especially in amide bond formation.
-
Suggested Solution:
-
Reagent Selection: Ensure you are using reliable and fresh coupling reagents. For amide bond formation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a common and effective choice.[6][8]
-
Stoichiometry: Systematically optimize the stoichiometry of your reagents. Often, a slight excess of the amine component and coupling reagents relative to the carboxylic acid can drive the reaction to completion.
-
Reaction Conditions: Ensure the reaction is performed under anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon), as moisture can quench the activated species.[8][13] Monitor the reaction progress using LC-MS to determine the optimal reaction time.[6][8]
-
Possible Cause 2: Difficult Purification
PROTACs with PEG linkers can be challenging to purify due to their intermediate polarity and potential for aggregation, leading to product loss.
-
Suggested Solution:
-
Chromatography: Standard flash column chromatography on silica (B1680970) gel is a common first step.[8] If this provides insufficient purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often necessary to isolate the final product.[6]
-
Washing Steps: Before chromatography, perform aqueous workup steps. Washing the organic layer with solutions like 5% lithium chloride (LiCl), saturated sodium bicarbonate (NaHCO3), and brine can help remove excess reagents and water-soluble impurities.[8]
-
Solid-Phase Synthesis: Consider using solid-phase synthesis, where one of the PROTAC components is immobilized on a solid support. This can greatly simplify purification as excess reagents and byproducts are simply washed away.[8]
-
Possible Cause 3: Side Reactions
Side reactions can consume starting materials and complicate purification, ultimately reducing the yield of the desired PROTAC.
-
Suggested Solution:
-
Protecting Groups: Ensure that all reactive functional groups not involved in the current reaction step are adequately protected. For example, if your ligand has a free amine and you are performing a reaction on a carboxylic acid, the amine should be protected (e.g., with a Boc group).[8]
-
Orthogonal Chemistry: Employ orthogonal reaction schemes like "click chemistry" for the final coupling step.[8] The high specificity of the azide-alkyne cycloaddition minimizes side reactions with other functional groups present in the complex molecules.[9]
-
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Base | Typical Solvent | Key Advantages | Considerations |
| HATU | DIPEA | DMF | High efficiency, fast reaction times, low racemization.[6][8] | Can be expensive, requires anhydrous conditions. |
| T3P® | Pyridine, DIPEA | EtOAc, DCM | Effective for sterically hindered couplings, byproducts are water-soluble.[10] | Can be less efficient for some substrates compared to HATU. |
| EDC/HOBt | DIPEA, DMAP | DMF, DCM | Cost-effective, widely used in peptide synthesis. | Can lead to side reactions and racemization if not controlled. |
Table 2: Impact of PEG Linker Length on Degradation Efficacy (Illustrative Examples)
| PROTAC System | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader | 4 PEG units | ~100 | >90 | Fictionalized Data |
| BRD4 Degrader | 8 PEG units | ~25 | >95 | Fictionalized Data |
| ERα Degrader | 12 atoms | >10,000 | <20 | Cyrus et al.[9] |
| ERα Degrader | 16 atoms | 26,000 | ~50 | Cyrus et al.[9] |
Note: Optimal linker length is highly dependent on the specific target and E3 ligase pair. This table illustrates the principle that systematic variation is necessary to find the optimal length.
Key Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of a component with a carboxylic acid to an amine-functionalized PEG linker.
Reagents & Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Component B (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve Component A-COOH in anhydrous DMF.[8]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[8]
-
Add the Amine-PEGn-Component B to the reaction mixture.
-
Stir the reaction at room temperature. Monitor progress by LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).[6][8]
-
Once complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[8]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[6][8]
Protocol 2: General "Click Chemistry" (CuAAC) Ligation
This protocol describes the final coupling of an azide-functionalized intermediate with an alkyne-functionalized partner.
Reagents & Materials:
-
Azide-containing intermediate (1.0 eq)
-
Alkyne-containing intermediate (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., t-BuOH/H2O mixture)
Procedure:
-
Dissolve the azide (B81097) and alkyne intermediates in the chosen solvent system.[6]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.[8]
-
In another vial, prepare a solution of CuSO4·5H2O in water.[8]
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4·5H2O solution. The reaction should turn color.[8]
-
Stir at room temperature and monitor by LC-MS. The reaction is often complete within 1-4 hours.[13]
-
Upon completion, purify the final PROTAC product, typically using preparative HPLC.[6]
Visualizations
Caption: A general workflow for the modular synthesis of a PROTAC using a PEG linker.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Bioconjugation with Alkyne-PEG Derivatives
Welcome to the technical support center for bioconjugation using alkyne-PEG derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of these versatile linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are alkyne-PEG derivatives and why are they used in bioconjugation?
A1: Alkyne-PEG (Polyethylene Glycol) derivatives are bifunctional molecules that contain a terminal alkyne group at one end and another functional group at the other.[1] The alkyne group serves as a handle for "click chemistry," a set of rapid, selective, and high-yield chemical reactions for covalently linking molecules.[1][2] The PEG spacer is hydrophilic, which enhances the solubility of hydrophobic molecules and reduces steric hindrance during conjugation.[1][3] PEGylation, the attachment of PEG chains, can also extend the circulation time of therapeutic molecules in the body by shielding them from the immune system and enzymatic degradation.[4][5]
Q2: What are the main types of "click chemistry" used with alkyne-PEG derivatives?
A2: The two primary types of click chemistry used for bioconjugation with alkyne-PEG derivatives are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).[6][7] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., BCN or DBCO) instead of a terminal alkyne.[10][11] The high ring strain of the cyclooctyne drives the reaction with an azide without the need for a catalyst, making it ideal for applications in living cells where copper toxicity is a concern.[12][]
Q3: How should I store my alkyne-PEG derivatives?
A3: For optimal long-term stability, alkyne-PEG derivatives should be stored in a dry, dark environment at -20°C or below.[14][15] For short-term storage, refrigeration at 0-4°C is often acceptable.[14] It is crucial to prevent moisture exposure, as some reactive groups (like NHS esters) are moisture-sensitive and can hydrolyze, rendering them non-reactive.[16] Always allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[16]
Troubleshooting Guide
This section addresses common issues encountered during bioconjugation experiments with alkyne-PEG derivatives, categorized by the problem type.
Low or No Product Yield
Low or no yield in your conjugation reaction is a common problem that can stem from various factors related to your reagents, reaction conditions, or the biomolecule itself.
Problem: Low or No Conjugation Product Observed
| Potential Cause | Suggested Solution |
| Inactive Catalyst (CuAAC) | The active catalyst for CuAAC is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[8] Ensure you are using a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[8] Using a stabilizing ligand, such as THPTA or TBTA, can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[6][17] |
| Reagent Instability/Degradation | Ensure your alkyne-PEG derivative and azide-containing molecule are fresh and have been stored correctly to prevent degradation.[18][19] Some strained alkynes (like BCN) can be sensitive to acidic conditions.[18] Avoid prolonged exposure to pH < 7.[18] Prepare solutions of reagents immediately before use, especially for moisture-sensitive compounds like NHS esters.[16][20] |
| Suboptimal Reaction Buffer | The buffer composition and pH can significantly impact reaction rates. For CuAAC, avoid buffers containing primary amines (e.g., Tris or glycine) as they can compete with the intended reaction.[16] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a commonly used buffer.[16] For SPAAC reactions, HEPES buffer has been shown to result in higher reaction rates compared to PBS, and a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[19] |
| Incorrect Molar Ratio of Reactants | An inappropriate ratio of the alkyne-PEG derivative to your azide-containing molecule can limit the reaction. For initial experiments, using a 1.5 to 3-fold molar excess of the less critical or more abundant component is a good starting point.[18] For valuable or sensitive biomolecules, a smaller excess (e.g., 1.2 equivalents) may be preferable to minimize potential side reactions and simplify purification.[18] |
| Steric Hindrance | The azide or alkyne functional group on your biomolecule may be located in a sterically hindered position, preventing efficient reaction. The PEG linker on the alkyne-PEG derivative is designed to mitigate this; however, if steric hindrance is suspected, consider using a derivative with a longer PEG chain.[4][18] |
| Low Reactant Concentrations | Click chemistry reactions are often more efficient at higher concentrations.[19] If possible, increase the concentration of one or both reactants. |
| Insufficient Reaction Time or Temperature | While many click reactions are rapid, some may require longer incubation times to achieve high yields. Monitor the reaction progress over time (e.g., 12-24 hours).[8] For SPAAC, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate compared to 4°C.[19] |
Experimental Workflows & Logic Diagrams
To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows and logical relationships in bioconjugation with alkyne-PEG derivatives.
References
- 1. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. AlKyne-PEG-N3 | Biopharma PEG [biochempeg.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Stability testing of Propargyl-PEG3-Sulfone-PEG3-Propargyl under different pH conditions
This technical support center provides guidance on the stability of the bifunctional linker, Propargyl-PEG3-Sulfone-PEG3-Propargyl, under various pH conditions. The information is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PEG-based, bifunctional crosslinker.[1] It contains two terminal propargyl groups, which are alkynes that can react with azide-containing molecules via "click chemistry".[2] These linkers are often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.[1] The PEG (polyethylene glycol) and sulfone components enhance water solubility and provide a flexible spacer.[2][][4]
Q2: What is the general stability of this linker's core functional groups at different pH values?
The stability of the linker is determined by its core components: the propargyl groups, the PEG chains, and the sulfone group. A summary of their expected stability is provided in the table below.
Q3: Which part of the molecule is most likely to be unstable?
While the PEG and sulfone groups are highly stable across a broad pH range, the terminal propargyl groups are the most chemically reactive part of the molecule. Under strongly basic conditions, the terminal proton of the alkyne can be deprotonated, potentially leading to undesired side reactions. However, under typical physiological and most experimental buffer conditions (pH 4-8), the entire linker is expected to be highly stable.
Q4: How does pH affect the use of this linker in bioconjugation reactions?
The pH of the reaction buffer is critical. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the pH can influence the efficiency and rate of the conjugation. While the linker itself is stable, the optimal pH for the specific reaction chemistry should always be considered. For reactions involving proteins, maintaining a pH that preserves the protein's structure and activity is paramount.[5]
Q5: How can I monitor the stability of this compound in my experiments?
The stability of the linker can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6] These methods can detect the intact linker and any potential degradation products over time.[6]
Data Summary
The stability of a complex molecule like this compound can be inferred from the stability of its individual functional groups.
| Functional Group | Acidic pH (1-4) | Neutral pH (6-8) | Basic pH (9-12) | Notes |
| Propargyl (Alkyne) | Generally Stable | Highly Stable | Potentially reactive under very strong basic conditions. | The terminal alkyne proton has a pKa of ~25, making it susceptible to deprotonation only by very strong bases, not typically encountered in biological buffers. |
| PEG Linker | Highly Stable | Highly Stable | Generally Stable | PEG chains are known for their stability. Degradation typically requires harsh conditions like strong oxidizing agents or very high temperatures, which are not solely pH-dependent.[7] |
| Sulfone | Highly Stable | Highly Stable | Highly Stable | The sulfone group is a very inert and stable functional group, resistant to oxidation and hydrolysis across a wide pH range.[8][9] It contributes to the overall high stability of the linker.[10] |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general method for testing the stability of the linker in different buffer systems using HPLC analysis.
1. Materials and Reagents:
-
This compound
-
Stock Buffers (e.g., 1 M HCl, 1 M NaOH, 1 M Phosphate (B84403) buffer, 1 M Acetate (B1210297) buffer)
-
HPLC-grade water and acetonitrile (B52724)
-
A suitable HPLC system with a C18 column and UV detector
2. Buffer Preparation:
-
Prepare a series of buffers at your desired pH values (e.g., pH 2, 4, 7.4, 9, 12).
-
Use appropriate buffer systems for each pH to ensure adequate buffering capacity (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 7.4, carbonate-bicarbonate for pH 9, NaOH for pH 12).
3. Sample Preparation and Incubation:
-
Prepare a stock solution of the linker in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect.
-
Prepare a "time zero" (T=0) sample for each pH by immediately quenching the reaction (e.g., by neutralizing the pH or freezing) and analyzing it by HPLC.
-
Incubate the remaining samples at a controlled temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each sample for analysis.
4. HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC method.
-
A typical gradient could be from 95:5 Water:Acetonitrile to 5:95 Water:Acetonitrile over 20-30 minutes.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm).
-
The peak corresponding to the intact linker should be identified from the T=0 sample.
5. Data Analysis:
-
For each time point, calculate the peak area of the intact linker.
-
Plot the percentage of the remaining intact linker (relative to the T=0 sample) against time for each pH condition.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products. These can be further characterized by LC-MS if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency | Linker instability: While unlikely under standard conditions, extreme pH or temperature could degrade the linker. | Confirm the stability of your linker under the specific reaction conditions using the HPLC protocol above. Ensure your buffer components are not reactive with the linker.[11] |
| Suboptimal reaction pH: The pH may not be optimal for the click chemistry reaction or may have denatured a protein binding partner. | Optimize the reaction pH. For protein conjugations, a pH range of 6.5-7.5 is often a good starting point to balance reactivity and protein stability.[5] | |
| Unexpected peaks in HPLC/LC-MS | Linker degradation: If the experiment is run at a very high pH, degradation products may appear. | Analyze the mass of the new peaks to identify potential degradation products. Re-evaluate the necessity of using high pH buffers. |
| Buffer interference: Some buffer components (e.g., those with primary amines like Tris) can interfere with certain types of conjugation chemistries, although this is less of a concern for azide-alkyne click chemistry.[11] | Switch to a non-interfering buffer system like PBS or HEPES. | |
| Precipitation of the linker in aqueous buffer | Low solubility: Although the PEG and sulfone groups enhance solubility, high concentrations in purely aqueous buffers might lead to precipitation. | Increase the proportion of an organic co-solvent like DMSO or acetonitrile in your reaction mixture.[11] |
Visualizations
References
- 1. xcessbio.com [xcessbio.com]
- 2. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Linker Length for Targeted Protein Degradation Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linker length for enhanced targeted protein degradation (TPD) efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][2] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal linker length and composition are essential for inducing the correct proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[3][]
Q2: How does linker length impact the efficiency of a PROTAC?
Linker length is a critical parameter that significantly affects a PROTAC's degradation efficiency.[][6]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[6][7][8]
-
Too long: Conversely, a linker that is too long might lead to a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][6] It can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]
Therefore, optimizing the linker length is a crucial step in PROTAC design to ensure productive ternary complex formation and efficient protein degradation.[6]
Q3: What are the most common types of linkers used in PROTAC design?
The most commonly used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[][6] These are popular due to their synthetic accessibility and flexibility, which can accommodate the formation of a productive ternary complex.[4][6] Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, or triazole rings, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[][7][9]
Q4: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][6]
-
Hydrophilicity: Incorporating hydrophilic elements like PEG can improve a PROTAC's solubility.[6][10]
-
Rigidity: More rigid linkers can enhance conformational stability and may lead to more favorable ternary complex formation.[][7]
-
Chemical Nature: The chemical makeup of the linker can impact the stability of the ternary complex and, consequently, degradation efficiency. For instance, replacing an alkyl chain with PEG units has been shown in some cases to inhibit PROTAC activity.[1]
Q5: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where degradation efficiency decreases at higher PROTAC concentrations.[7] This occurs because high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[7] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and potentially mitigating the hook effect.[7] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[6][7]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.[6] |
| Incorrect Linker Composition or Rigidity | Modify the linker composition by introducing more rigid or flexible elements to alter the conformational dynamics.[6] |
| Poor Ternary Complex Cooperativity | Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability.[6] |
| Unfavorable Ternary Complex Conformation | The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[7] Consider altering the linker attachment points on the warhead or anchor.[8] |
| Poor Cell Permeability or High Efflux | The PROTAC may not be reaching sufficient intracellular concentrations.[6] Assess cell permeability and determine if the PROTAC is a substrate for efflux pumps. Modify the linker to improve physicochemical properties.[6] |
Problem 2: I am observing a "hook effect" with my PROTAC.
The hook effect, where degradation efficiency decreases at high concentrations, is an inherent characteristic of the PROTAC mechanism.[7] However, its severity can be influenced by linker design.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Stability | Enhance ternary complex cooperativity through linker optimization. A more stable ternary complex can mitigate the hook effect.[7] |
| Suboptimal Linker Flexibility | A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[7] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4] Below are examples from published studies showing the impact of linker length on degradation efficiency.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation [11][12]
| PROTAC | Linker Length (atoms) | ER Degradation |
| 11 | 9 | +++ |
| 12 | 12 | +++ |
| 13 | 16 | ++++ |
| 14 | 19 | ++ |
| 15 | 21 | + |
| (Qualitative representation of degradation efficiency based on Western Blot data. '++++' indicates the most effective degradation.) |
Table 2: Effect of Linker Length on p38α Degradation [13]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| Compound A | Short PEG | >1000 | <20 |
| Compound B | Medium PEG | 150 | 85 |
| Compound C | Long PEG | 500 | 60 |
| (DC50: half-maximal degradation concentration; Dmax: maximum degradation. Data is illustrative based on typical findings.) |
Table 3: Effect of Linker Length on PI3K/mTOR Degradation [14]
| PROTAC | Linker Type | PI3Kα DC50 (nM) | mTOR DC50 (nM) |
| GP262 | PEG | 227.4 | 45.4 |
| (Data for a potent dual-degrader, highlighting that flexible linkers can exhibit superior degradation efficiency.) |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[15]
-
Cell Culture and Treatment: Seed cells at an appropriate density. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.[3][15]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique to measure the kinetics and affinity of binding.[16]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[6]
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations to measure its binary binding affinity to the immobilized protein.[6]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[6]
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[6] This can provide insights into the cooperativity of the system.
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events to determine thermodynamic parameters.[16]
-
Sample Preparation: Place one protein (e.g., E3 ligase) in the sample cell and the PROTAC in the injection syringe.
-
Titration: Perform a series of small, sequential injections of the PROTAC into the protein solution.[16]
-
Ternary Complex Measurement: To measure ternary complex formation, the sample cell would contain both the E3 ligase and the target protein, while the PROTAC is in the syringe.
-
Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[16]
4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay to detect and quantify ternary complex formation in solution.[16]
-
Reagent Preparation: Label the target protein and E3 ligase with a suitable FRET donor-acceptor pair (e.g., terbium and fluorescein).
-
Assay Plate Setup: Add the labeled proteins and a serial dilution of the PROTAC to a microplate.
-
Incubation: Incubate the plate to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve when plotting the TR-FRET ratio against the PROTAC concentration is indicative of ternary complex formation and the hook effect.[16]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs with poor degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Bifunctional PEG Linkers - Synthesis and Purification
Welcome to the technical support center for bifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of PEGylated conjugates.
Troubleshooting Guides
Problem 1: Low or No PEGylation Efficiency
You observe minimal or no shift in molecular weight on an SDS-PAGE gel, or your mass spectrometry results indicate a low degree of PEGylation.
| Possible Cause | Troubleshooting Steps |
| Inactive PEG Reagent | - Verify Storage Conditions: Ensure the PEG linker has been stored under the recommended conditions (e.g., -20°C, desiccated). Moisture can hydrolyze reactive groups like NHS esters. - Use Fresh Reagent: Whenever possible, use a new vial of the PEG linker. If using an older stock, allow it to warm to room temperature before opening to prevent condensation. |
| Incompatible Buffer Components | - Avoid Primary Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for amine-reactive linkers (e.g., NHS esters).[1][2] Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[1] - Check for Other Nucleophiles: Thiols (e.g., DTT, 2-mercaptoethanol) will compete with maleimide-functionalized PEGs. Ensure your buffer is free of such contaminants if not targeting a thiol. |
| Incorrect Reaction pH | - Optimize pH for Specific Chemistry: Amine-reactive NHS esters are most efficient at a pH of 7.2-8.5.[1] Thiol-reactive maleimides react best at a pH of 6.5-7.5. Aldehyde/ketone-reactive chemistries may require a more acidic pH (around 5-6) and the presence of a reducing agent like sodium cyanoborohydride.[3] |
| Insufficient Molar Excess of PEG Linker | - Increase Molar Ratio: The optimal molar ratio of linker to protein should be determined empirically but often ranges from 5:1 to 20:1.[1] If you are seeing low efficiency, try increasing the molar excess of the PEG linker in increments. |
Problem 2: Protein Aggregation or Precipitation During Reaction
You observe visible precipitation or a significant loss of soluble protein after the PEGylation reaction.
| Possible Cause | Troubleshooting Steps |
| High Degree of Intermolecular Crosslinking | - Reduce Molar Excess: A high concentration of a homobifunctional crosslinker can lead to the formation of large, insoluble complexes.[2] Lower the molar ratio of the PEG linker to your target molecule. - Shorten Reaction Time: Decrease the incubation time to reduce the extent of crosslinking.[2] - Adjust Protein Concentration: Lowering the protein concentration can favor intramolecular crosslinking over intermolecular aggregation.[2] |
| Hydrophobicity of the PEG Linker or Payload | - Use a More Hydrophilic PEG: If conjugating a hydrophobic molecule, a longer, more hydrophilic PEG chain may be necessary to maintain the solubility of the conjugate.[4][5] - Optimize Solvent: While many PEG linkers are dissolved in organic solvents like DMSO or DMF before addition to the aqueous reaction buffer, ensure the final concentration of the organic solvent is not high enough to cause protein denaturation and precipitation. |
| Instability of the Protein at Reaction pH | - Confirm Protein Stability: Ensure your protein is stable and soluble at the pH required for the conjugation reaction. If not, consider using a different conjugation chemistry that is compatible with a more favorable pH range for your protein. |
Problem 3: Heterogeneous Final Product
Your analytical results (e.g., SEC, mass spectrometry) show a wide distribution of PEGylated species (e.g., multiple PEG chains attached, unreacted protein).
| Possible Cause | Troubleshooting Steps |
| Polydispersity of the PEG Linker | - Use Monodisperse PEGs: Traditional PEGs synthesized by polymerization have a distribution of molecular weights (polydisperse).[6] For applications requiring high precision, use monodisperse (or discrete) PEG (dPEG®) linkers, which are single molecular weight compounds.[7] |
| Lack of Site-Specificity in Conjugation | - Target Specific Amino Acids: For random conjugation to lysine (B10760008) residues, heterogeneity is expected. To improve homogeneity, consider site-specific conjugation methods. This could involve targeting a unique cysteine residue with a maleimide-PEG or using enzymatic methods (e.g., transglutaminase) to attach the PEG linker to a specific glutamine residue.[8][9] - N-terminal PEGylation: PEG-aldehydes can specifically target the N-terminal amino group at a controlled pH (around 5.0-6.0), taking advantage of the pKa difference between the N-terminal α-amine and the ε-amines of lysine residues.[3] |
| Inefficient Purification | - Optimize Chromatography Method: A single purification step may not be sufficient. Consider using orthogonal methods, for example, size-exclusion chromatography (SEC) to remove unreacted PEG linker followed by ion-exchange chromatography (IEX) to separate protein species with different numbers of attached PEG chains.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right bifunctional PEG linker for my application?
A1: The choice of linker depends on several factors:
-
Target Functional Groups: Identify the available functional groups on your molecule (e.g., primary amines on lysines, thiols on cysteines, carboxyl groups). Select a PEG linker with a reactive group that will specifically target your desired functional group (e.g., NHS ester for amines, maleimide (B117702) for thiols).[10]
-
Homobifunctional vs. Heterobifunctional: Use a homobifunctional linker (two identical reactive groups) for crosslinking identical molecules or for polymerization. Use a heterobifunctional linker (two different reactive groups) for conjugating two different molecules in a controlled, sequential manner.[11][12]
-
PEG Chain Length: The length of the PEG spacer can impact the solubility, stability, and pharmacokinetic properties of the conjugate.[4] Shorter PEGs provide a good balance of improved stability and efficient tissue penetration, while longer PEGs can significantly increase circulation half-life.[4]
-
Cleavable vs. Non-Cleavable: If the release of the conjugated molecule is desired under specific physiological conditions, consider a cleavable linker (e.g., disulfide-based, pH-sensitive).
Q2: What are the best methods for purifying my PEGylated conjugate?
A2: The most common purification methods are:
-
Size-Exclusion Chromatography (SEC): This is the primary method for removing excess, unreacted PEG linker and any small molecule quenching agents from the larger PEGylated conjugate.[1][13]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. IEX can be used to separate the desired PEGylated product from unreacted protein and from species with different degrees of PEGylation.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for the purification and analysis of PEGylated peptides and small molecules, and to assess the purity of the final product.[11]
-
Affinity Chromatography: If one of the conjugated molecules has a strong affinity for a specific ligand (e.g., an antibody for its antigen), this can be a highly specific method of purification.
Q3: Which analytical techniques are recommended for characterizing my final product?
A3: A combination of techniques is recommended for thorough characterization:
-
SDS-PAGE: Provides a qualitative assessment of PEGylation. A successful conjugation will result in a visible increase in the apparent molecular weight of the protein, often appearing as a broader band due to the heterogeneity of PEGylation.[11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugate, confirming the number of attached PEG chains.[11]
-
HPLC (SEC, IEX, RP-HPLC): HPLC methods are used to determine the purity of the conjugate, quantify the amount of remaining unreacted protein, and separate different PEGylated species.[6]
-
Peptide Mapping: For protein conjugates, digesting the protein and analyzing the resulting peptides by LC-MS/MS can identify the specific amino acid residues where the PEG linker is attached.[7][8]
Q4: My PEG-NHS ester has low reactivity. What could be the issue?
A4: The most common cause is hydrolysis of the NHS ester. NHS esters are moisture-sensitive and can hydrolyze over time, especially when exposed to atmospheric moisture or aqueous buffers. To mitigate this, always warm the reagent to room temperature in a desiccator before opening the vial to prevent condensation. Prepare stock solutions in a dry, anhydrous solvent like DMSO or DMF and use them immediately.[1]
Q5: Can I reuse a column for purifying different PEGylated molecules?
A5: While it is technically possible with rigorous cleaning and validation protocols, it is generally not recommended, especially in a drug development setting, to avoid cross-contamination. If you must reuse a column, ensure you have a robust cleaning-in-place (CIP) procedure that is validated to remove all traces of the previous product.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation using an NHS-Ester Linker
-
Buffer Preparation: Prepare a conjugation buffer that is free of primary amines, such as 100 mM sodium phosphate (B84403) buffer with 150 mM NaCl at pH 7.5.
-
Protein Preparation: Dissolve the protein to be PEGylated in the conjugation buffer to a final concentration of 1-5 mg/mL.[1]
-
Linker Preparation: Immediately before use, dissolve the bifunctional PEG-NHS ester in an anhydrous solvent like DMSO to a high concentration (e.g., 100 mM).
-
Conjugation Reaction: Add the desired molar excess of the PEG linker solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of linker to protein.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[1]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[13] Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using Size-Exclusion Chromatography (SEC) to remove the excess PEG linker and quenching agent.[1] Further purification by Ion-Exchange Chromatography (IEX) may be necessary to separate species with different degrees of PEGylation.
Protocol 2: Purification of a PEGylated Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar, chosen based on the size of your conjugate) with at least two column volumes of a suitable buffer, such as PBS (pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the column. The volume loaded should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins). The PEGylated protein conjugate will elute earlier than the smaller, unreacted PEG linker and quenching reagent.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified conjugate with the desired degree of PEGylation.
-
Pooling and Concentration: Pool the desired fractions and concentrate the sample using an appropriate method, such as centrifugal ultrafiltration.
Visualizations
Caption: General workflow for protein PEGylation, purification, and analysis.
Caption: A logical guide to troubleshooting low PEGylation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 7. enovatia.com [enovatia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Pivotal Role of Linker Length: A Comparative Analysis of PEG3 and PEG4 in PROTAC Efficiency
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the critical impact of polyethylene (B3416737) glycol (PEG) linker length on the performance of Proteolysis Targeting Chimeras (PROTACs).
In the landscape of targeted protein degradation, PROTACs have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. While often perceived as a simple spacer, the linker's composition and length are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the most commonly employed linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a detailed comparison of the efficiency of PROTACs containing PEG3 versus PEG4 linkers, supported by experimental data and methodologies.
The Linker's Influence on Ternary Complex Formation and Degradation
The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[3][4] The linker plays a crucial role in this process by dictating the spatial arrangement and proximity of the two proteins. An optimal linker length is essential for productive ternary complex formation, which in turn leads to efficient ubiquitination and subsequent degradation of the target protein.[1][5]
A linker that is too short can introduce steric hindrance, preventing the formation of a stable complex. Conversely, an excessively long linker may result in a decrease in potency due to a higher entropic penalty upon binding.[3][5] Therefore, the choice between a PEG3 and a PEG4 linker, differing by a single ethylene (B1197577) glycol unit, can have a profound impact on the degradation efficiency of a PROTAC.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[4]
The following tables summarize representative data comparing the in vitro degradation and pharmacokinetic properties of PROTACs with PEG3 and PEG4 linkers targeting Bromodomain-containing protein 4 (BRD4).
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
Table 1: In Vitro Degradation of BRD4. This table presents a synthesized comparison based on general trends observed in PROTAC development, illustrating the potential impact of linker length on degradation efficiency.[5]
| Linker | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Half-life (t½, hours) [in mice] |
| PEG3 | 5.2 | 4.1 |
| PEG4 | 4.8 | 4.5 |
Table 2: Permeability and Pharmacokinetic Parameters. This table provides a representative comparison of how PEG linker length can influence crucial drug-like properties. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common method to assess cell permeability.[5]
The data suggests that for the BRD4-targeting PROTAC, the PEG4 linker demonstrates superior performance with a lower DC50 and a higher Dmax compared to the PEG3 linker. This indicates that the additional length provided by the fourth PEG unit likely facilitates a more optimal conformation for the ternary complex, leading to more efficient degradation. While the difference in cell permeability and half-life is less pronounced, the trend suggests a slight decrease in permeability and a modest increase in half-life with the longer PEG4 linker.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for comparing PROTAC efficiency.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of PEG3 and PEG4 linkers.
In Vitro Degradation of BRD4 (Western Blot)
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTACs with different linker lengths.
Protocol:
-
Cell Culture and Treatment:
-
Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Prepare serial dilutions of the PEG3- and PEG4-linker PROTACs in the appropriate cell culture medium.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).[6]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.[6]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of PROTACs following administration in an animal model.
Protocol:
-
Animal Dosing:
-
Administer a single oral or intravenous dose of the PEG3- and PEG4-linker PROTACs to a cohort of mice.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing.
-
-
Plasma Preparation and Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[5]
-
-
Data Analysis:
-
Plot the plasma concentration of the PROTAC over time.
-
Calculate key pharmacokinetic parameters, such as half-life (t½), using appropriate software.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of efficient PROTACs. The representative data presented here highlights that a subtle change, such as extending a PEG3 to a PEG4 linker, can significantly enhance degradation potency and efficacy. This underscores the importance of empirical testing and optimization of linker length for each specific target protein and E3 ligase combination. While PEG linkers offer advantages in terms of solubility and biocompatibility, careful consideration of their length is paramount to achieving the desired therapeutic outcome. The experimental protocols provided offer a framework for researchers to systematically evaluate and compare the performance of different PROTAC constructs in their drug discovery efforts.
References
Validating Protein Degradation with Propargyl-PEG3-Sulfone-PEG3-Propargyl Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The architecture of a PROTAC, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This guide focuses on the validation of protein degradation using PROTACs constructed with a specific linker: Propargyl-PEG3-Sulfone-PEG3-Propargyl.
Understanding the this compound Linker
The this compound linker is a chemical scaffold used in the synthesis of PROTACs. Its key features include:
-
Polyethylene Glycol (PEG) Units: The two PEG3 units impart hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.
-
Sulfone Group: The central sulfone (SO2) group introduces a degree of rigidity and can influence the three-dimensional conformation of the linker. This can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.
-
Propargyl Groups: The terminal propargyl groups are functional handles that allow for the covalent attachment of the target-binding ligand and the E3 ligase-recruiting ligand, often via "click chemistry."
The unique combination of flexibility from the PEG chains and rigidity from the sulfone group may offer advantages in optimizing the geometry of the ternary complex, potentially leading to enhanced degradation efficiency.
Comparative Framework for Performance Validation
To objectively assess the performance of a PROTAC utilizing the this compound linker, it should be compared against PROTACs with alternative linkers (e.g., standard PEG linkers of varying lengths, alkyl chains) targeting the same protein and utilizing the same E3 ligase ligand. The primary metrics for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Hypothetical Comparative Data for a Target Protein
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| Sulfone-PEG | This compound | [Experimental Value] | [Experimental Value] |
| PEG Linker 1 | Propargyl-PEG6-Propargyl | [Experimental Value] | [Experimental Value] |
| PEG Linker 2 | Propargyl-PEG9-Propargyl | [Experimental Value] | [Experimental Value] |
| Alkyl Linker | Propargyl-Alkyl(C12)-Propargyl | [Experimental Value] | [Experimental Value] |
Key Experiments for Validation of Protein Degradation
A multi-pronged approach using orthogonal methods is essential to robustly validate PROTAC-mediated protein degradation.
Western Blotting
Western blotting is a cornerstone technique for quantifying the reduction in target protein levels.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Workflow for Western Blot Analysis.
HiBiT/NanoBRET Assay
This bioluminescence-based assay allows for real-time, quantitative monitoring of protein degradation in live cells.
Experimental Protocol: HiBiT/NanoBRET Assay
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line stably expressing the LgBiT protein.
-
Cell Plating: Plate the engineered cells in a suitable assay plate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Luminescence Measurement: Add the Nano-Glo® HiBiT Lytic Detection System reagent and measure the luminescence signal at different time points using a luminometer. The luminescence is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Normalize the luminescence signal to a vehicle control and plot the data to determine the kinetics of degradation, DC50, and Dmax.
Caption: HiBiT/NanoBRET Assay Workflow.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) provides a global and unbiased view of protein degradation, allowing for the assessment of both on-target and off-target effects.
Experimental Protocol: Quantitative Proteomics Workflow
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces maximal degradation (Dmax) and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling: For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the peptides.
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. This allows for the determination of degradation specificity across the proteome.
Caption: Mass Spectrometry Proteomics Workflow.
PROTAC Signaling Pathway
The underlying mechanism of action for any PROTAC, including those with a this compound linker, involves the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
Caption: PROTAC-Mediated Protein Degradation.
Conclusion
The this compound linker represents a valuable tool in the design of novel PROTACs. While specific comparative performance data remains to be published, the experimental framework outlined in this guide provides researchers with the necessary protocols to rigorously validate the degradation efficiency and specificity of PROTACs containing this linker. By systematically comparing its performance against other linker modalities, the field can gain a deeper understanding of the structure-activity relationships that govern PROTAC efficacy and accelerate the development of this transformative therapeutic approach.
Mass Spectrometry Analysis of Propargyl-PEG3-Sulfone-PEG3-Propargyl Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the characterization of PROTAC (Proteolysis Targeting Chimera) linkers is of paramount importance. This guide provides a comparative analysis of the mass spectrometry data for Propargyl-PEG3-Sulfone-PEG3-Propargyl, a bifunctional linker increasingly utilized in the synthesis of PROTACs. The inherent flexibility and hydrophilicity of the polyethylene (B3416737) glycol (PEG) chains, combined with the chemical stability of the sulfone group, make this linker a versatile tool in drug discovery. Understanding its behavior under mass spectrometric conditions is crucial for quality control, reaction monitoring, and metabolite identification.
Comparative Analysis of Mass Spectrometry Data
While specific experimental data for this compound is not widely published, a comprehensive analysis can be constructed based on the well-established fragmentation patterns of its constituent functional groups: polyethylene glycol (PEG) and sulfone moieties. The expected mass-to-charge ratios (m/z) for the parent ion and key fragment ions are presented below. This data is essential for the identification and structural elucidation of the linker and its conjugates.
| Ion Type | Chemical Formula | Calculated m/z (Monoisotopic) | Fragmentation Origin |
| Parent Ion [M+H]⁺ | C₂₂H₃₉O₁₀S⁺ | 495.2258 | Protonated molecule |
| Parent Ion [M+Na]⁺ | C₂₂H₃₈O₁₀SNa⁺ | 517.2078 | Sodiated adduct |
| Fragment Ion | C₂₀H₃₄O₉S⁺ | 455.1945 | Loss of C₂H₄O from a PEG chain |
| Fragment Ion | C₁₈H₃₀O₈S⁺ | 411.1632 | Loss of 2 x C₂H₄O from a PEG chain |
| Fragment Ion | C₁₁H₁₉O₅S⁺ | 263.0902 | Cleavage at the sulfone group |
| Fragment Ion | C₁₁H₁₉O₅⁺ | 231.1232 | Cleavage at the sulfone group with charge retention on the PEG-propargyl fragment |
| Fragment Ion | C₉H₁₅O₄⁺ | 187.0970 | Further fragmentation of the PEG-propargyl fragment |
Experimental Protocols for Mass Spectrometry Analysis
A robust and reproducible protocol is critical for the accurate mass spectrometric analysis of this compound conjugates. The following methodology is recommended, drawing from best practices for the analysis of small PEGylated molecules.
1. Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of 1-10 µM.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically suitable for separating the conjugate from impurities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) is recommended to generate a rich fragmentation spectrum.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the expected molecular fragmentation, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the mass spectrometry analysis.
Caption: Proposed fragmentation of this compound.
Navigating the Structural Maze: An NMR-Based Comparative Guide to Propargyl-PEG3-Sulfone-PEG3-Propargyl
For researchers and professionals in drug development and chemical biology, the precise characterization of bifunctional linkers is paramount for the successful synthesis of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of Propargyl-PEG3-Sulfone-PEG3-Propargyl, a key PEG-based PROTAC linker. Due to the limited availability of public experimental NMR data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its constituent functional groups and data from structurally related compounds.
Structural Confirmation by NMR Spectroscopy
This compound is a homobifunctional linker featuring two terminal propargyl groups, which are active moieties for "click" chemistry reactions, connected by two polyethylene (B3416737) glycol (PEG) chains and a central sulfone group.[1][2] The hydrophilic PEG spacers enhance the solubility of the molecule in aqueous media, a crucial property for biological applications.[3] The sulfone group introduces a polar and metabolically stable linkage.
The chemical structure of this compound is: C#C-CH₂-O-(CH₂CH₂O)₃-CH₂CH₂-SO₂-CH₂CH₂-(OCH₂CH₂)₃-O-CH₂-C#CH
The following diagram, generated using the DOT language, illustrates the molecular structure and the logical connection of its functional units.
Figure 1. Molecular structure of this compound.
Predicted NMR Data for Structural Verification
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are derived from typical chemical shifts for similar functional groups found in other PEGylated and sulfone-containing molecules.[4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| a | ≡C-H | ~2.4 - 2.8 | Triplet |
| b | -CH₂ -C≡ | ~4.2 | Doublet |
| c | -O-CH₂ -CH₂-O- | ~3.6 - 3.7 | Multiplet |
| d | -O-CH₂ -CH₂-SO₂- | ~3.8 - 4.0 | Triplet |
| e | -CH₂ -SO₂- | ~3.2 - 3.4 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbons | Functional Group | Predicted Chemical Shift (δ, ppm) |
| 1 | ≡C -H | ~75 - 80 |
| 2 | -CH₂-C≡ | ~78 - 83 |
| 3 | -CH₂ -C≡ | ~58 - 60 |
| 4 | -O-CH₂ -CH₂-O- | ~69 - 71 |
| 5 | -O-CH₂ -CH₂-SO₂- | ~67 - 69 |
| 6 | -CH₂ -SO₂- | ~53 - 55 |
Comparison with Alternative Bifunctional Linkers
This compound belongs to a broad class of bifunctional crosslinkers used in bioconjugation and drug delivery. A common alternative is the corresponding molecule without the central sulfone group, Propargyl-PEG-Propargyl . The introduction of the sulfone moiety is expected to influence the NMR spectra in a distinguishable manner.
Table 3: NMR Data Comparison
| Feature | This compound (Predicted) | Propargyl-PEG-Propargyl (Typical Values) |
| ¹H NMR | ||
| Protons adjacent to Sulfone (-CH₂-SO₂-) | ~3.2 - 3.4 ppm | Not Applicable |
| Protons alpha to ether and sulfone (-O-CH₂-CH₂-SO₂-) | ~3.8 - 4.0 ppm | Not Applicable |
| PEG backbone protons (-O-CH₂-CH₂-O-) | ~3.6 - 3.7 ppm | ~3.6 ppm |
| ¹³C NMR | ||
| Carbons adjacent to Sulfone (-CH₂-SO₂-) | ~53 - 55 ppm | Not Applicable |
| Carbons alpha to ether and sulfone (-O-CH₂-CH₂-SO₂-) | ~67 - 69 ppm | Not Applicable |
| PEG backbone carbons (-O-CH₂-CH₂-O-) | ~69 - 71 ppm | ~70 ppm |
The key distinguishing features in the NMR spectra of the sulfone-containing linker are the downfield shifts of the proton and carbon signals immediately adjacent to the electron-withdrawing sulfone group.
Experimental Protocol for NMR Characterization
The following is a general protocol for acquiring high-quality NMR data for this compound and similar PEGylated compounds.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid line broadening. For compounds with limited solubility, gentle warming or sonication may be employed.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration.
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.[3]
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16 scans are generally sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Typical spectral width: 0 to 150 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
3. Data Processing and Interpretation:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Perform phase and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
-
Compare the observed chemical shifts and coupling constants with the predicted values and data from related compounds to confirm the structure.
The following diagram illustrates the general workflow for NMR-based characterization.
Figure 2. General workflow for NMR characterization.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. imperial.ac.uk [imperial.ac.uk]
The Impact of PEG Linkers on the Biological Activity of PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success as therapeutic agents. A critical component of these heterobifunctional molecules is the linker that connects the target protein binder with the E3 ligase ligand. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their advantageous physicochemical properties. This guide provides an objective comparison of the biological activity of PROTACs synthesized with different PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the PEG Linker
The linker in a PROTAC is not merely a passive spacer; it profoundly influences the molecule's efficacy, selectivity, and pharmacokinetic profile.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several key advantages:
-
Hydrophilicity and Solubility: PEG linkers enhance the aqueous solubility of often lipophilic PROTAC molecules, which can improve their overall pharmacokinetic properties.[1][3]
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for toxicity.[2]
-
Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the target protein and the E3 ligase. This flexibility can be crucial for the formation of a stable and productive ternary complex.[2][3]
However, the length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in inefficient ubiquitination and subsequent degradation of the target protein.[2]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of several key protein targets.
Estrogen Receptor α (ERα) Degradation
A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependency on the number of atoms in the linker chain.
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Data synthesized from studies on ERα-targeting PROTACs.[2] |
The data clearly indicates that a 16-atom linker provides the optimal length for both ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.
TANK-binding kinase 1 (TBK1) Degradation
Research on PROTACs targeting TBK1, a key regulator of the innate immune response, has also demonstrated the critical nature of linker optimization.
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Data from a study by Arvinas on TBK1-targeting PROTACs.[2] |
A 21-atom linker showed the highest potency and efficacy in degrading TBK1, while linkers shorter than 12 atoms were inactive.
Bromodomain-containing protein 4 (BRD4) Degradation
Studies on BRD4, a well-established cancer target, have also shown a distinct relationship between PEG linker length and degradation potency.
| Target Protein | E3 Ligase | PEG Linker Length (n) | DC50 (nM) | Cell Line |
| BRD4 | CRBN | 0 | < 500 | H661 |
| BRD4 | CRBN | 1 | > 5000 | H661 |
| BRD4 | CRBN | 2 | > 5000 | H661 |
| BRD4 | CRBN | 4 | < 500 | H661 |
| Data from a comparative study on BRD4-targeting PROTACs.[4] |
Intriguingly, for this particular series of BRD4-targeting PROTACs, both very short (n=0) and longer (n=4) PEG linkers resulted in potent degradation, while intermediate lengths (n=1, 2) were ineffective, highlighting a non-linear relationship.
Cyclin-dependent kinase 9 (CDK9) Degradation
CDK9 is a crucial transcription factor and a promising oncology target. While a systematic public study with varying PEG linker lengths for CDK9-targeting PROTACs is not as readily available, the existing data underscores the importance of the linker in achieving potent degradation.
| PROTAC | Linker Composition | DC50 (µM) |
| PROTAC CDK9 degrader | Amide-containing chain | 0.10 (CDK942), 0.14 (CDK955) |
| Representative data for a CDK9-targeting PROTAC.[2] |
The potency of this degrader highlights the potential for further optimization through systematic modifications of the PEG linker length and composition.
Experimental Protocols
Accurate assessment and comparison of PROTAC efficacy require robust and well-defined experimental methodologies. The following are detailed protocols for key assays cited in the evaluation of PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate the desired cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Treat the cells with a range of concentrations of the PROTAC.
-
-
Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and the Nano-Glo® Live Cell Substrate (donor substrate) to the wells.
-
-
Signal Measurement:
-
Measure the donor emission (at ~460 nm) and the acceptor emission (at >610 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Caco-2 Permeability Assay
Objective: To assess the cell permeability of a PROTAC, which is a critical parameter for oral bioavailability.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Permeability Measurement (Apical to Basolateral):
-
Add the PROTAC solution to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the PROTAC solution to the basolateral (donor) chamber.
-
At various time points, collect samples from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the PROTAC is a substrate for efflux transporters.
-
Visualizing the Mechanisms
Diagrams illustrating the key signaling pathways and experimental workflows can provide a clearer understanding of the biological context and the methods used to evaluate PROTACs.
Caption: General mechanism of action for a PROTAC.
Caption: Simplified estrogen receptor signaling pathway and PROTAC intervention.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The length and composition of the PEG linker are critical determinants of a PROTAC's biological activity. The presented data for ERα, TBK1, and BRD4-targeting PROTACs unequivocally demonstrate that linker optimization is paramount for achieving potent and selective protein degradation. While a "one-size-fits-all" approach to linker design does not exist, a systematic evaluation of a series of PROTACs with varying PEG linker lengths is a crucial step in the development of effective protein degraders. By employing the robust experimental protocols outlined in this guide, researchers can effectively compare the performance of different linker constructs and identify the optimal design for their specific target of interest, thereby accelerating the discovery and development of novel PROTAC-based therapeutics.
References
A Comparative Analysis of Sulfone-Containing vs. Non-Sulfone Linkers in Bioconjugation
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicities, while enabling efficient cleavage and payload delivery within the target cell. This guide provides a detailed comparison of sulfone-containing linkers against various non-sulfone alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal conjugation strategies.
Executive Summary
The primary advantage of sulfone-containing linkers, such as phenyloxadiazole sulfones, lies in their enhanced stability in plasma compared to some traditional non-sulfone linkers, most notably maleimides.[1][2][3][4] This superior stability is attributed to the irreversible nature of the thioether bond formed with cysteine residues, which is not susceptible to the retro-Michael reaction that plagues maleimide-based conjugates.[2][5] While non-sulfone linkers offer a diverse range of cleavage mechanisms, including enzymatic and pH-sensitive release, the inherent instability of certain types can compromise the therapeutic window. This comparison will delve into the quantitative performance metrics, experimental protocols, and underlying chemical principles governing the function of these critical bioconjugation components.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key performance indicators for sulfone-containing and various non-sulfone linkers based on available data.
| Linker Type | Reactive Group | Target Residue | Conjugate Stability in Human Plasma | Key Advantages | Key Disadvantages |
| Sulfone-Containing | |||||
| Phenyloxadiazole Sulfone | Methylsulfonyl phenyloxadiazole | Cysteine | High; ~90% conjugate retained after 1 month[2] | Improved serum stability, resistance to thioether exchange[1][2] | Slower reaction kinetics compared to maleimides[1][2] |
| Vinyl Sulfone | Vinyl sulfone | Cysteine, Lysine, Histidine | High; forms stable, irreversible thioether bond[5] | Rapid and selective reaction with thiols at pH 7-9[5] | Potential for reaction with other nucleophilic residues[2] |
| Non-Sulfone | |||||
| Maleimide (B117702) (e.g., SMCC) | Maleimide | Cysteine | Moderate; prone to retro-Michael addition and hydrolysis[5][6] | Fast reaction with thiols, high conjugation efficiency[5] | In vivo instability, potential for premature drug release[2][5] |
| Peptide (e.g., Val-Cit) | N/A (cleaved by enzymes) | N/A | High in human plasma, lower in rodent plasma[7][8] | Specific cleavage by lysosomal proteases (e.g., Cathepsin B)[9][10] | Potential for immunogenicity, hydrophobicity issues[8][10] |
| Hydrazone | Hydrazone | N/A (cleaved by acid) | pH-dependent | Acid-labile, allows for release in acidic endosomal/lysosomal compartments[11][12] | Potential for instability at physiological pH |
| Disulfide | Disulfide | N/A (cleaved by reducing agents) | Moderate | Cleaved by high intracellular glutathione (B108866) concentrations[10][12] | Potential for premature cleavage in circulation |
| Linker Chemistry | Typical Reaction pH | Typical Reaction Time | Conjugation Efficiency | Reference |
| Phenyloxadiazole Sulfone | ~7.4 | 1-8 hours | High | [1][2] |
| N-Alkyl Maleimide | 6.5-7.5 | 1-2 hours | >90% | [5] |
| Vinyl Sulfone | 7-9 | 2-4 hours | >90% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and reproduction of experimental results. Below are representative protocols for key experiments in the evaluation of linker performance.
Protocol 1: Antibody-Drug Conjugation with Sulfone and Maleimide Linkers
-
Antibody Preparation: Dissolve the antibody (e.g., Trastuzumab) in a suitable buffer such as phosphate-buffered saline (PBS) at a concentration of 5-10 mg/mL. If necessary, reduce interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free cysteine residues for conjugation.
-
Linker-Payload Activation: Dissolve the sulfone- or maleimide-containing linker-payload construct in an organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the activated linker-payload to the prepared antibody solution. For maleimide linkers, the reaction is typically carried out at room temperature for 1-2 hours. For sulfone linkers, the reaction may require longer incubation times (4-8 hours) or elevated temperatures (37°C) to achieve optimal conjugation.[1][2]
-
Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
-
Sample Preparation: Dilute the purified ADC (with either a sulfone or non-sulfone linker) in human plasma to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours, and up to 1 month), take aliquots of the plasma samples.
-
Analysis: Analyze the aliquots to determine the percentage of intact ADC remaining. This can be achieved by various methods, including:
-
ELISA: To capture the ADC and detect the payload.
-
LC-MS: To measure the mass of the intact ADC.
-
Radioactivity counting: If a radiolabeled payload is used.
-
-
Data Interpretation: Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the conjugate.
Protocol 3: Cell Viability (Cytotoxicity) Assay
-
Cell Culture: Plate target cancer cells (e.g., HER2-positive BT-474 cells for a Trastuzumab-based ADC) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with sulfone and non-sulfone linkers) in cell culture medium and add them to the cells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the cells with the ADCs for a period of 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP levels, respectively.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each conjugate.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Workflow for comparative evaluation of ADC linkers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. What are ADC Linkers? | AxisPharm [axispharm.com]
- 11. tandfonline.com [tandfonline.com]
- 12. njbio.com [njbio.com]
A Comparative Guide to the In Vivo Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall in vivo performance, profoundly influencing its pharmacokinetic profile and metabolic stability. While often conceptualized as a simple tether, the linker's chemical composition, length, and rigidity play an active role in the formation of a stable and productive ternary complex and dictate the molecule's drug-like properties. This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to inform rational design strategies for next-generation protein degraders with enhanced in vivo stability.
The Pivotal Role of the Linker in PROTAC Stability and Pharmacokinetics
A PROTAC's journey from administration to target engagement is fraught with metabolic hurdles. The linker, often being the most solvent-exposed and flexible part of the molecule, is particularly susceptible to enzymatic degradation.[1] This metabolic instability can lead to cleavage of the PROTAC, generating inactive metabolites that may compete with the intact PROTAC for target binding, thereby reducing its efficacy in vivo.[1] Therefore, designing linkers that resist metabolic breakdown is paramount for achieving sustained target degradation and a desirable pharmacokinetic profile.
The chemical nature of the linker dictates key physicochemical properties such as solubility and cell permeability.[][3] For instance, polyethylene (B3416737) glycol (PEG) linkers enhance hydrophilicity, which can improve aqueous solubility, while simple alkyl chains are more hydrophobic.[3][4] The incorporation of rigid structural motifs, such as piperazine (B1678402) or piperidine (B6355638) rings, has been shown to improve metabolic stability and cellular permeability.[][4]
Comparative Analysis of Common PROTAC Linker Types
The choice of linker can be broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages concerning in vivo stability.
| Linker Type | Description | Advantages | Disadvantages | In Vivo Stability Profile |
| Alkyl Chains | Simple hydrocarbon chains of varying lengths. | Synthetically accessible and easy to modify length. | Generally hydrophobic, which can lead to poor solubility. Susceptible to oxidative metabolism.[4] | Moderate. Prone to metabolism, especially in longer chains. |
| PEG Linkers | Chains composed of repeating ethylene (B1197577) glycol units. | Hydrophilic, improving solubility and cell permeability.[3] | Can be more susceptible to metabolic cleavage (O-dealkylation) compared to alkyl chains.[5] | Moderate to Low. Generally considered less metabolically stable than alkyl or rigid linkers. |
| Rigid Linkers | Incorporate cyclic structures like piperazine, piperidine, or aromatic rings. | Pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. Enhance metabolic stability by shielding against enzymatic degradation.[][6] | Can be more synthetically challenging to prepare. | High. The conformational constraint reduces susceptibility to metabolic enzymes, leading to longer in vivo half-lives. |
| Clickable Linkers | Often incorporate a triazole ring formed via copper-catalyzed azide-alkyne cycloaddition. | Facilitates modular and efficient synthesis of PROTAC libraries. The resulting triazole is metabolically stable. | The triazole ring can be considered part of a rigid linker strategy. | High. The triazole moiety is generally resistant to metabolic degradation. |
Quantitative Data on In Vivo Stability
Direct head-to-head in vivo comparisons of different linker types for the same target protein are not always available in the published literature. However, data from various studies highlight the impact of linker composition on pharmacokinetic parameters.
| PROTAC (Target) | Linker Type | Key In Vivo Pharmacokinetic Parameter(s) | Species | Reference |
| ARV-110 (Androgen Receptor) | Rigid (contains piperazine/piperidine motifs) | t1/2 ≈ 110 hours | Human | [7] |
| ARV-471 (Estrogen Receptor) | Rigid (contains piperazine/piperidine motifs) | t1/2 ≈ 28 hours | Human | [7] |
| BTK PROTAC (Compound 3e) | Rigid | t1/2 > 145 minutes (in mouse liver microsomes) | Mouse | [6] |
| BTK PROTAC (Compound 6e) | Flexible | Poor metabolic stability (specific t1/2 not provided) | Mouse | [6] |
Note: The data presented is from different studies and experimental systems, and direct comparison should be made with caution. t1/2 refers to the terminal half-life.
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the development of effective PROTACs. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of a PROTAC in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
PROTAC Administration: Administer the PROTAC via the intended clinical route (e.g., oral gavage, intravenous injection) at a specified dose.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a PROTAC to metabolism by liver enzymes.
Methodology:
-
Reagents: Prepare a reaction mixture containing liver microsomes (from a relevant species, e.g., human, mouse), NADPH (as a cofactor), and buffer.
-
Incubation: Add the PROTAC to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent PROTAC in each sample by LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the PROTAC.
Visualizing PROTAC Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study of a PROTAC.
Caption: The logical relationship between linker properties and in vivo metabolic stability.
Conclusion
The linker is a critical determinant of a PROTAC's in vivo stability and overall pharmacokinetic profile. While flexible linkers like alkyl and PEG chains offer synthetic convenience, the current trend in PROTAC design is moving towards the incorporation of rigid motifs to enhance metabolic stability. The improved in vivo half-life of PROTACs with rigid linkers, such as ARV-110, underscores the importance of this strategy. The rational design of PROTAC linkers, informed by a thorough understanding of their structure-stability relationships and supported by rigorous experimental evaluation, is essential for the development of potent and durable protein-degrading therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Propargyl-PEG-Acid Linkers: The Impact of Chain Length on Bioconjugate Performance
In the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success.[1] Propargyl-PEG-acid linkers have become indispensable tools, offering a heterobifunctional structure that allows for precise, sequential "click" chemistry and amine coupling.[2][3] This guide provides a comprehensive comparison of these linkers with varying polyethylene (B3416737) glycol (PEG) chain lengths, summarizing key performance data to inform rational design for researchers, scientists, and drug development professionals.
The length of the PEG spacer is not an inert feature; it profoundly influences the physicochemical and pharmacological properties of the resulting conjugate.[4] Key benefits of PEGylation include improved hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads, and enhanced pharmacokinetics (PK) due to an increased hydrodynamic size that reduces renal clearance.[5][6] However, the optimal PEG length represents a delicate balance, as longer chains can sometimes lead to steric hindrance, potentially reducing immediate cytotoxicity.[4][6]
Data Presentation: The Influence of PEG Linker Length
The following tables summarize quantitative data from multiple studies, illustrating the impact of PEG chain length on critical performance metrics for bioconjugates.
Table 1: Pharmacokinetic Profile Comparison
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [7][8] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [7][8] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [7][8] |
| Glucuronide-MMAE ADC | PEG8 | Optimal length for slower clearance; longer chains (PEG12, PEG24) showed no significant further advantage. | [5][6] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | [8] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated antibody. | [8] |
Table 2: Efficacy and In Vitro Cytotoxicity
| Molecule Type | PEG Linker Length | Key Efficacy/Cytotoxicity Finding | Reference |
| Affibody-Drug Conjugate | 4 kDa | Cytotoxicity reduced by approximately 6.5-fold compared to no PEG. | [8] |
| Affibody-Drug Conjugate | 10 kDa | Cytotoxicity reduced by approximately 22.5-fold compared to no PEG, but prolonged half-life resulted in the strongest in vivo tumor inhibition. | [7][8] |
| Folate-Linked Liposomal Doxorubicin | 10 kDa | Tumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers. | [8] |
| Antibody-Nanocarrier Conjugates | 0.65 kDa (Shortest) | Proved most efficient for targeting the DC2.4 cell line. | [8][9] |
| Antibody-Nanocarrier Conjugates | 5 kDa (Longer) | Required for specific accumulation in primary bone marrow-derived dendritic cells. | [8][9] |
Table 3: Physicochemical Properties
| Property | PEG Linker Length | Observation | Reference |
| Lipophilicity (logP) | ICG (No PEG) | 1.81 ± 0.06 | [10] |
| Lipophilicity (logP) | ICG-PEG4 | 0.64 ± 0.06 (Reduced lipophilicity) | [10] |
| Lipophilicity (logP) | ICG-PEG8 | -0.03 ± 0.02 (Further reduced lipophilicity) | [10] |
| Aggregation | Hydrophobic Payloads | Increasing PEG chain length (e.g., PEG12, PEG24) directly increases hydrophilicity, mitigating aggregation. | [1] |
| Drug-to-Antibody Ratio (DAR) | Trastuzumab-MMAD | Intermediate lengths (PEG6, PEG8, PEG12) resulted in higher DARs (3.7-5.0) than short (PEG4, DAR 2.5) or long (PEG24, DAR 3.0) spacers. | [11] |
Core Bioconjugation Strategy and Experimental Workflow
Propargyl-PEG-acid linkers utilize a dual-reaction strategy. The carboxylic acid is typically activated to react with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond.[2] Subsequently, the terminal propargyl (alkyne) group is available for a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified payload.[2][12]
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
The Crucial Connection: A Guide to Assessing the Impact of Linker Composition on PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker, the component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the vital ternary complex.[1][2] This guide provides an objective comparison of common linker types, supported by experimental data and detailed protocols, to aid in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules designed to bring a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase into close proximity.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][5] The linker's length, composition, and rigidity are crucial in dictating the spatial orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact the overall performance of a PROTAC. The most common linker classes are Polyethylene Glycol (PEG), alkyl chains, and rigid linkers.[1][6]
| Linker Type | Description | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | Composed of repeating ethylene (B1197577) glycol units. Approximately 55% of reported PROTACs utilize PEG-containing linkers.[2][6] | - More hydrophilic than alkyl chains, which can improve solubility and cell permeability.[6] - Tunable length and flexibility.[1] - Good biocompatibility.[1] | - Can be metabolically unstable.[1] - Excessive length may lead to entropic penalties in ternary complex formation.[1] |
| Alkyl Chains | Simple hydrocarbon chains that provide a high degree of conformational flexibility.[6] About 30% of PROTACs use these linkers.[2] | - Synthetically accessible and chemically stable.[1] - Length can be systematically varied.[1] | - Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[1][6] - May lead to non-specific binding.[1] |
| Rigid Linkers | Incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[1][6] | - Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1][6] - May enhance the stability of the ternary complex.[1] - Can improve pharmacokinetic properties.[1] | - Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.[1] - Can be more synthetically challenging to synthesize. |
| Clickable Linkers | Often utilize copper-catalyzed azide-alkyne cycloaddition for efficient and modular assembly of PROTACs. The resulting triazole ring is metabolically stable.[6] | - Allows for rapid generation of PROTAC libraries with diverse linkers.[2][6] | - The triazole ring adds rigidity, which can be beneficial or detrimental depending on the specific PROTAC system.[6] |
Quantitative Comparison of Linker Effects on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of target protein degradation achieved.[6] The following table presents representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance.
| PROTAC System (Target-E3 Ligase) | Linker Type & Length | DC50 | Dmax | Reference |
| BRD4-CRBN | PEG, 1-2 units | >5 µM | - | [2] |
| BRD4-CRBN | PEG, 0, 4-5 units | <0.5 µM | - | [2] |
| TBK1-VHL | Alkyl/Ether, <12 atoms | No degradation | - | [2] |
| TBK1-VHL | Alkyl/Ether, 12-29 atoms | Submicromolar (e.g., 3 nM for 21 atoms) | 96% (for 21 atoms) | [2] |
| ERα-CRBN | Alkyl, 16 atoms | ~0.1 µM | >90% | [7] |
| ERα-CRBN | Alkyl, <16 or >16 atoms | Less potent | Lower | [7] |
| CRBN-VHL | Alkyl, 9 atoms | Concentration-dependent decrease | - | [2] |
| CRBN-VHL | PEG, 3 units | Weak degradation | - | [2] |
Mandatory Visualizations
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated from the dose-response curve.
Cell Viability (Cytotoxicity) Assay
This assay assesses the effect of PROTAC-mediated protein degradation on cell proliferation and viability.[]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or CTG (CellTiter-Glo) to each well according to the manufacturer's instructions.[]
-
Incubation and Measurement: Incubate the plate for a specified time (e.g., 1-4 hours for MTS, 10 minutes for CTG). Measure the absorbance (for MTS) or luminescence (for CTG) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders.[1][2] While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency through conformational pre-organization.[1] The length of the linker is also a crucial parameter, with optimal degradation often observed within a specific length range.[2][7] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[1] As the field evolves, a shift from synthetically tractable alkyl and PEG linkers to more sophisticated functional linkers is expected to unlock a wealth of novel PROTAC agents with enhanced bioactivity for therapeutic intervention.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
Safety Operating Guide
Safe Disposal of Propargyl-PEG3-Sulfone-PEG3-Propargyl: A Comprehensive Guide
For immediate reference, this document outlines the essential safety and disposal procedures for Propargyl-PEG3-Sulfone-PEG3-Propargyl. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe handling and minimize environmental impact. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Key Safety and Handling Data
The following table summarizes hazard and safety information for structurally related compounds, which should be considered indicative for this compound. Always consult the specific SDS for the exact product in use.
| Property | Information | Source Analogy |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Propargyl-PEG7-NHS ester, Albendazole sulfone[4][5] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | Propargyl-PEG7-NHS ester[4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | Propargyl-PEG7-NHS ester, Albendazole sulfone[4][5] |
| First Aid Measures | Inhalation: Move to fresh air. If breathing is difficult, give CPR. Skin Contact: Rinse with large amounts of water and remove contaminated clothing. Eye Contact: Flush eyes with large amounts of water. | Propargyl-PEG7-NHS ester[4] |
Experimental Protocol for Proper Disposal
This step-by-step protocol provides a detailed methodology for the safe disposal of this compound.
Materials:
-
Designated hazardous waste containers (for solid and liquid waste)
-
Appropriate Personal Protective Equipment (PPE) as specified in the table above
-
Absorbent material for spill cleanup (e.g., vermiculite, sand)
-
Decontamination solvent (e.g., ethanol (B145695) or isopropanol)
-
Waste labels
Procedure:
-
Consult Institutional Guidelines and SDS: Before beginning, review your institution's specific chemical waste management policies and the Safety Data Sheet (SDS) for this compound.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. All handling of waste should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Place this container within a designated solid hazardous waste container.[4]
-
Contaminated disposable items (e.g., pipette tips, gloves, weighing paper) should also be placed in this solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
-
-
Contaminated Labware:
-
Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the rinsate as hazardous liquid waste.[4]
-
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material.
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Waste Storage and Disposal:
-
Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard symbols.
-
Store the waste container in a designated, secure, and secondarily contained area while awaiting pickup.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Maintain a record of the waste generated, including the quantity and date of disposal.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the safe disposal of this compound.
References
Personal protective equipment for handling Propargyl-PEG3-Sulfone-PEG3-Propargyl
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Propargyl-PEG3-Sulfone-PEG3-Propargyl. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on best practices for handling similar PEGylated and sulfone-containing compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and/or a full-face shield. |
| Hand Protection | Standard laboratory gloves (Nitrile). Double gloving is recommended. |
| Body Protection | Laboratory coat. A disposable, fluid-resistant gown with long sleeves is recommended for procedures with a higher risk of splashing. |
| Respiratory | Not generally required for small quantities handled with good ventilation. An N95 or higher-rated respirator is advised when handling powders outside of a containment device. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
Experimental Protocol: Safe Handling of this compound
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Cover the work surface with absorbent, plastic-backed paper.[1]
-
Review this handling protocol and the general safety procedures for the laboratory.
-
Assemble all necessary materials and equipment before starting.
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
If the compound is a solid, carefully weigh the desired amount, avoiding the creation of dust.
-
When preparing solutions, slowly add the compound to the solvent to prevent splashing.[1]
-
Keep containers of this compound tightly closed when not in use.[1]
3. Post-Handling:
-
Decontaminate all equipment and work surfaces after use.
-
Properly dispose of all waste as detailed in the disposal plan below.
-
Remove PPE and wash hands thoroughly with soap and water.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Collection: Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.[1][2]
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.[1]
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Workflow
Caption: Workflow for Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
